The Discovery and Isolation of Chamaejasmenin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Chamaejasmenin C, a novel biflavanone isolated...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Chamaejasmenin C, a novel biflavanone isolated from the roots of Stellera chamaejasme L. This document details the experimental protocols employed in its initial isolation and characterization, presents its physicochemical and spectroscopic data in a structured format, and visually represents the isolation workflow.
Introduction
Chamaejasmenin C belongs to a class of C-3/C-3'' linked biflavanones, a group of natural products that have garnered interest for their potential biological activities. The initial discovery and characterization of Chamaejasmenin C, along with its isomers Chamaejasmenin A and B, were first reported in a 1984 publication in the Chemical & Pharmaceutical Bulletin. This work laid the foundation for further investigation into the chemical constituents of Stellera chamaejasme L., a plant used in traditional medicine.
Physicochemical and Spectroscopic Data
The initial characterization of Chamaejasmenin C yielded the following quantitative data, which were crucial for its structural elucidation.
Property
Value
Molecular Formula
C₃₀H₂₄O₁₀
Appearance
Amorphous powder
Melting Point
224-226 °C
Optical Rotation
[α]D²⁵ +13.3° (c=0.75, MeOH)
Table 1: Physicochemical Properties of Chamaejasmenin C
The spectroscopic data provided the detailed structural information necessary to define the connectivity and stereochemistry of the molecule.
Please refer to the original publication for the full dataset. Key signals include those corresponding to the flavanone skeletons.
Mass Spectrometry (MS)
m/z 544 (M⁺)
Table 2: Spectroscopic Data for Chamaejasmenin C
Experimental Protocols
The isolation and purification of Chamaejasmenin C were achieved through a multi-step extraction and chromatographic process.
Plant Material
The roots of Stellera chamaejasme L. were collected in the northern region of China.
Extraction and Isolation
Initial Extraction: The dried and powdered roots of S. chamaejasme were subjected to exhaustive extraction with methanol (MeOH).
Solvent Partitioning: The resulting methanol extract was concentrated and then partitioned between water (H₂O) and diethyl ether (Et₂O).
Column Chromatography (Silica Gel): The ether-soluble fraction was concentrated and subjected to column chromatography on silica gel. The column was eluted with a gradient of n-hexane and ethyl acetate (EtOAc).
Further Chromatographic Purification: Fractions containing the biflavanones were combined and further purified by repeated column chromatography on silica gel.
Preparative Thin-Layer Chromatography (TLC): Final purification of Chamaejasmenin C was achieved using preparative thin-layer chromatography on silica gel, with a developing solvent system of chloroform-methanol (CHCl₃-MeOH).
Isolation and Purification Workflow for Chamaejasmenin C.
Structure Elucidation
The structure of Chamaejasmenin C was determined through a combination of spectroscopic techniques. The molecular formula was established by mass spectrometry. The UV and IR spectra indicated the presence of a flavonoid skeleton. Detailed analysis of the ¹H-NMR spectrum, including the coupling constants of the protons at C-2, C-3, C-2'', and C-3'', was instrumental in establishing the relative stereochemistry of the two flavanone units.
Conclusion
The pioneering work on the isolation and characterization of Chamaejasmenin C from Stellera chamaejasme L. provided the first glimpse into a novel series of C-3/C-3'' linked biflavanones. The detailed experimental protocols and comprehensive spectroscopic analysis outlined in the original research serve as a foundational reference for natural product chemists and pharmacognosists. Further research into the biological activities of Chamaejasmenin C and its analogs may unveil novel therapeutic applications.
Exploratory
An In-depth Technical Guide on the Structure Elucidation and Stereochemistry of Chamaejasmenin C
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the structure elucidation and stereochemical assignment of Chamaejasmenin C, a biflavanone isolated fro...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structure elucidation and stereochemical assignment of Chamaejasmenin C, a biflavanone isolated from the roots of Stellera chamaejasme. This document outlines the key experimental methodologies, presents the spectroscopic data, and illustrates the logical workflow used to determine the molecule's complex structure.
Introduction
Chamaejasmenin C is a member of the C-3/C-3'' biflavanone class of natural products, which are characterized by a direct bond between the C-3 positions of two flavanone units. These compounds, isolated from the medicinal plant Stellera chamaejasme, have garnered interest for their potential biological activities. The structural elucidation of these molecules is a complex process that relies on a combination of spectroscopic techniques and stereochemical analysis. This guide will walk through the methodologies and analytical processes involved in characterizing Chamaejasmenin C.
Isolation of Chamaejasmenin C
The isolation of Chamaejasmenin C from the roots of Stellera chamaejasme typically involves the following steps:
Extraction: The dried and powdered roots of the plant are extracted with a suitable solvent, such as ethanol or a mixture of acetone and water.[1]
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and butanol, to separate compounds based on their polarity.[2]
Chromatography: The fraction containing the biflavanones (typically the ethyl acetate fraction) is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and RP-18, with gradient elution systems to separate the individual compounds.[2] Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
Structure Elucidation
The determination of the planar structure and stereochemistry of Chamaejasmenin C is achieved through a combination of spectroscopic methods.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of Chamaejasmenin C. The accurate mass measurement allows for the calculation of the elemental composition.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of the structure elucidation process. A suite of 1D and 2D NMR experiments are employed to determine the connectivity of atoms and the relative stereochemistry.
¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and coupling constants, which helps to define the relationships between adjacent protons.
¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment. The chemical shifts provide clues about the functional groups present.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close to each other, providing information about the relative stereochemistry.
Stereochemistry of Chamaejasmenin C
Chamaejasmenin C is a biflavanone with a C-3/C-3'' linkage and possesses multiple stereocenters. A key finding is that Chamaejasmenin B and C are the first known examples of C-3/C-3'' biflavanones with a cis-cis configuration at the C-2/C-3 and C-2''/C-3'' positions of the two flavanone units.[3] The determination of the relative and absolute stereochemistry is a critical aspect of its characterization.
The stereochemistry is determined by:
Coupling Constants: The magnitude of the coupling constants between H-2 and H-3 (and H-2'' and H-3'') in the ¹H NMR spectrum can indicate a cis or trans relationship.
NOESY/ROESY: Correlations between protons on the different flavanone units can help to establish their relative orientation.
Circular Dichroism (CD) Spectroscopy: This technique is often used to determine the absolute configuration of chiral molecules by comparing the experimental CD spectrum with calculated spectra for different stereoisomers.
Quantitative Data
The following tables summarize the key spectroscopic data for Chamaejasmenin C.
Table 1: ¹H NMR Data for Chamaejasmenin C
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Data not available in search results
Table 2: ¹³C NMR Data for Chamaejasmenin C
Position
Chemical Shift (δ, ppm)
Data not available in search results
Table 3: Mass Spectrometry Data for Chamaejasmenin C
Ion
m/z (measured)
m/z (calculated)
Molecular Formula
Data not available in search results
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following outlines the general procedures used in the structure elucidation of Chamaejasmenin C.
Melting Points: Determined using a melting point apparatus.
Optical Rotation: Measured on a polarimeter.
UV Spectra: Recorded on a UV-Vis spectrophotometer.
IR Spectra: Obtained using an FT-IR spectrometer with KBr pellets.
NMR Spectra: Recorded on a high-field NMR spectrometer (e.g., 500 or 600 MHz for ¹H). Chemical shifts are reported in ppm relative to a standard (e.g., TMS).
Mass Spectra: Acquired on an HR-ESI-MS instrument.
A general protocol for the extraction and isolation of Chamaejasmenin C from Stellera chamaejasme is as follows:
Air-dried and powdered roots of S. chamaejasme are extracted with 95% aqueous ethanol at room temperature.
The solvent is removed under reduced pressure to yield a crude extract.
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate.
Fractions containing biflavanones are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield pure Chamaejasmenin C.
Visualizations
The following diagrams illustrate the workflow of the structure elucidation process and the chemical structure of Chamaejasmenin C.
Caption: Workflow for the isolation and structure elucidation of Chamaejasmenin C.
Caption: Chemical structure of Chamaejasmenin C.
Conclusion
The structure elucidation of Chamaejasmenin C is a rigorous process that combines classical phytochemical isolation techniques with modern spectroscopic methods. The determination of its unique C-3/C-3'' linkage and cis-cis stereochemistry highlights the structural diversity of natural products and underscores the importance of comprehensive analytical techniques for their characterization. This detailed understanding of its structure is a prerequisite for further investigation into its biological activities and potential applications in drug development.
A Technical Guide to the Biological Activities of Chamaejasmenin C and Its Isomer, Neochamaejasmin C
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known biological activities of Chamaejasmenin C and its closely related isomer, Neochamaejasmi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activities of Chamaejasmenin C and its closely related isomer, Neochamaejasmin C. The primary focus of available research has been on the anti-cancer properties of Neochamaejasmin C, for which significant quantitative data and mechanistic insights are available. This document summarizes these findings, presents detailed experimental protocols for key assays, and visualizes the involved signaling pathways. Information on other biological activities, such as anti-inflammatory and neuroprotective effects, is also discussed based on the broader context of the source plant and the biflavonoid class, acknowledging the current limitations in compound-specific data.
Introduction to Chamaejasmenin C and Neochamaejasmin C
Chamaejasmenin C and Neochamaejasmin C are biflavonoids isolated from the root of Stellera chamaejasme L., a plant used in traditional Chinese medicine.[1][2][3][4] These compounds belong to a class of naturally occurring polyphenolic compounds known for a wide range of biological activities.[1][5][6] While structurally similar, the majority of recent in-depth pharmacological studies have focused on Neochamaejasmin C, particularly its potent anti-cancer effects.
Anti-Cancer Activity
Neochamaejasmin C has demonstrated significant cytotoxic and anti-proliferative effects across a variety of human cancer cell lines. The primary mechanisms of action include the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) values of Neochamaejasmin C against several human cancer cell lines are summarized in the table below. These values indicate a potent anti-proliferative activity, in some cases comparable to or exceeding that of established chemotherapeutic agents.
Neochamaejasmin C induces apoptosis in cancer cells primarily through the mitochondrial pathway. This is characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2.[7][8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase cascades, ultimately resulting in programmed cell death.[7][9]
Mechanism of Action: Cell Cycle Arrest
Treatment with Neochamaejasmin C has been shown to cause cell cycle arrest, a crucial mechanism for inhibiting cancer cell proliferation.[1][2] Studies have indicated that this biflavonoid can induce G0/G1 phase arrest in sensitive cancer cell lines.[1][2] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs) that regulate cell cycle progression.
Signaling Pathways
The anti-cancer effects of Neochamaejasmin C are mediated by its influence on several critical intracellular signaling pathways.
Neochamaejasmin C has been shown to activate the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways, which are arms of the mitogen-activated protein kinase (MAPK) signaling cascade.[7][10] The activation of these pathways is linked to the induction of apoptosis in response to cellular stress.
Neochamaejasmin C activates the JNK and ERK pathways, leading to apoptosis.
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is common in many cancers.[11][12][13] While direct studies on Neochamaejasmin C's effect on this pathway are emerging, many natural compounds exert their anti-cancer effects by inhibiting PI3K/Akt signaling, leading to decreased cell survival and increased apoptosis.
Potential inhibition of the PI3K/Akt pathway by Neochamaejasmin C.
Anti-Inflammatory and Neuroprotective Activities
While the primary focus of research has been on cancer, the broader class of biflavonoids and extracts from Stellera chamaejasme have been reported to possess anti-inflammatory and neuroprotective properties.[1][5][14][15][16][17][18]
Anti-Inflammatory Activity
Biflavonoids are known to exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2] They can also modulate inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[2] However, specific quantitative data (e.g., IC50 values) for the anti-inflammatory activity of Chamaejasmenin C or Neochamaejasmin C are not yet well-documented in the available scientific literature.
Neuroprotective Activity
The neuroprotective effects of flavonoids are often attributed to their antioxidant properties, including the scavenging of reactive oxygen species (ROS).[15][16][18] They may also protect neurons from apoptosis and modulate signaling pathways involved in neuronal survival.[16][18] As with anti-inflammatory activity, there is a lack of specific quantitative data and detailed mechanistic studies on the neuroprotective effects of Chamaejasmenin C or Neochamaejasmin C.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of Neochamaejasmin C's anti-cancer activity.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of a compound on cultured cells.[2]
Materials:
96-well microtiter plates
Cancer cell lines of interest
Complete culture medium
Neochamaejasmin C (or other test compounds)
Trichloroacetic acid (TCA), 10% (w/v)
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
Acetic acid, 1% (v/v)
Tris base solution, 10 mM, pH 10.5
Microplate reader
Procedure:
Seed cells in 96-well plates at an appropriate density (e.g., 4,000 cells/well) and incubate for 24 hours.
Treat the cells with various concentrations of Neochamaejasmin C and a vehicle control. Incubate for 72 hours.
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
Wash the plates five times with tap water and allow them to air dry.
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for at least 20 minutes.
Remove the unbound dye by washing the plates with 1% acetic acid.
Allow the plates to air dry completely.
Solubilize the bound SRB dye by adding 200 µL of 10 mM Tris base solution to each well.
Measure the absorbance at 540 nm using a microplate reader.
Calculate the IC50 value from the dose-response curve.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis.[1][17][18]
Materials:
Treated and control cells
Phosphate-buffered saline (PBS)
Trypsin-EDTA
70% ethanol (ice-cold)
Propidium iodide (PI) staining solution (containing RNase A)
Annexin V-FITC apoptosis detection kit
Flow cytometer
Procedure for Cell Cycle Analysis:
Harvest the treated and control cells by trypsinization.
Wash the cells with ice-cold PBS and centrifuge.
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
Wash the fixed cells with PBS.
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Procedure for Apoptosis Analysis (Annexin V/PI Staining):
Harvest the treated and control cells.
Wash the cells with cold PBS.
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
Analyze the samples by flow cytometry within 1 hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins.[1][5][14]
Materials:
Treated and control cells
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit
SDS-PAGE gels
Transfer buffer
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
Denature the protein samples by boiling in Laemmli buffer.
Separate the proteins by SDS-PAGE.
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.
Wash the membrane with TBST.
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane with TBST.
Visualize the protein bands using an ECL substrate and an imaging system.
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion and Future Directions
Chamaejasmenin C, and particularly its isomer Neochamaejasmin C, have emerged as promising natural compounds with potent anti-cancer activity. The mechanisms of action, involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, are well-supported by in vitro studies. However, further research is needed to fully elucidate their therapeutic potential, including in vivo studies and exploration of their efficacy in combination with existing cancer therapies.
The anti-inflammatory and neuroprotective activities of these specific biflavonoids remain a largely unexplored area. Future investigations should aim to provide quantitative data and detailed mechanistic insights into these potential therapeutic applications. Such studies would significantly enhance the understanding of the pharmacological profile of Chamaejasmenin C and Neochamaejasmin C and could pave the way for their development as novel therapeutic agents for a range of diseases.
Chamaejasmenin C: A Biflavonoid with Untapped Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Chamaejasmenin C is a naturally occurring biflavonoid isolated from the roots of Stellera chamaejasme L., a plant with...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chamaejasmenin C is a naturally occurring biflavonoid isolated from the roots of Stellera chamaejasme L., a plant with a long history in traditional medicine. As a member of the flavonoid family, it possesses a characteristic C-3/C-3" linkage. While research on Chamaejasmenin C itself is in its nascent stages, the significant biological activities of its close structural analogs, including Chamaejasmenin B, Neochamaejasmin C, and Chamaejasmenin E, underscore its potential as a valuable lead compound in drug discovery. This technical guide provides a comprehensive overview of the current knowledge on Chamaejasmenin C, with a focus on the well-documented anti-cancer and anti-inflammatory properties of its related biflavonoids. Detailed experimental protocols, quantitative bioactivity data, and elucidated signaling pathways for these related compounds are presented to inform future research directions for Chamaejasmenin C.
Introduction to Chamaejasmenin C
Chamaejasmenin C is a biflavanone, a subclass of flavonoids characterized by two flavonoid moieties linked together. It is extracted from the roots of Stellera chamaejasme L., a plant belonging to the Thymelaeaceae family. The structural elucidation of Chamaejasmenin C and its isomers has been accomplished using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). An enantiomer of Chamaejasmenin C, named ruixianglangdusu A, has also been identified from the same plant source. While specific biological activities of Chamaejasmenin C are not yet extensively documented, the potent bioactivities of other biflavonoids isolated from Stellera chamaejasme L. provide a strong rationale for its investigation as a potential therapeutic agent.
Physicochemical and Spectroscopic Data
Table 1: Representative Spectroscopic Data for Biflavonoids from Stellera chamaejasme
Parameter
Description
Molecular Formula
Determined by High-Resolution Mass Spectrometry (HR-MS).
¹H-NMR
Provides information on the chemical environment of hydrogen atoms, including aromatic and aliphatic protons, and their coupling patterns.
¹³C-NMR
Indicates the number and types of carbon atoms present in the molecule, including carbonyl, aromatic, and aliphatic carbons.
Mass Spectrometry (MS)
Determines the molecular weight and provides fragmentation patterns useful for structural elucidation.
Note: Specific spectral data for Chamaejasmenin C is not available in the provided search results. This table serves as a template for the type of data required for its characterization.
Biological Activities of Related Biflavonoids
The therapeutic potential of Chamaejasmenin C can be inferred from the well-documented biological activities of its close structural analogs. The following sections summarize the significant anti-cancer and anti-inflammatory properties of Chamaejasmenin B, Neochamaejasmin C, and Chamaejasmenin E.
Anti-Cancer Activity
Chamaejasmenin B and Neochamaejasmin C have demonstrated potent anti-proliferative effects against a panel of eight human solid tumor cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values from these studies are summarized in Table 2.
Table 2: Anti-proliferative Activity of Chamaejasmenin B and Neochamaejasmin C against Human Cancer Cell Lines [1][2]
Cell Line
Cancer Type
Chamaejasmenin B IC50 (µM)
Neochamaejasmin C IC50 (µM)
A549
Non-small cell lung cancer
1.08
5.72
KHOS
Osteosarcoma
Not specified
Not specified
HepG2
Liver carcinoma
Not specified
Not specified
SMMC-7721
Liver carcinoma
Not specified
Not specified
MG63
Osteosarcoma
Not specified
Not specified
U2OS
Osteosarcoma
Not specified
Not specified
HCT-116
Colon cancer
Not specified
Not specified
HeLa
Cervical cancer
Not specified
Not specified
Note: Specific IC50 values for all cell lines were not provided in the search results, but the ranges were stated as 1.08 to 10.8 µM for Chamaejasmenin B and 3.07 to 15.97 µM for Neochamaejasmin C.[1][2]
The anti-cancer effects of these related biflavonoids are attributed to their ability to induce cell cycle arrest, apoptosis, and DNA damage.[1][2]
Cell Cycle Arrest: Treatment with Chamaejasmenin B and Neochamaejasmin C leads to a prominent arrest of cancer cells in the G0/G1 phase of the cell cycle.[1][2]
Apoptosis Induction: These compounds induce programmed cell death (apoptosis) in cancer cells.[1][2] Neochamaejasmin A, another related biflavonoid, induces apoptosis through a mitochondrial-dependent pathway involving the generation of reactive oxygen species (ROS) and activation of the ERK1/2/JNK signaling pathway.[3]
DNA Damage: The induction of DNA damage is another key mechanism, as evidenced by the expression of the DNA damage marker γ-H2AX.[1]
Chamaejasmenin E has been shown to exert its anti-cancer effects on hepatocellular carcinoma cells by inducing mitochondrial dysfunction and oxidative stress, ultimately leading to apoptosis.[4][5] A potential molecular target for Chamaejasmenin E has been identified as the c-Met proto-oncogene.[4][5]
Anti-Inflammatory and Antioxidant Activities
Extracts from Stellera chamaejasme have demonstrated significant antioxidant and anti-inflammatory properties. The ethanol extract of the roots showed potent antioxidant activity against peroxyl radicals with an IC50 value of 0.90 ± 0.07 µg/mL.[6][7] Furthermore, extracts of the plant have been shown to inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages.[6][7] While these activities are attributed to the mixture of compounds present in the extract, they suggest that individual biflavonoids like Chamaejasmenin C may contribute to these effects.
Signaling Pathways
The biological activities of biflavonoids from Stellera chamaejasme are mediated through the modulation of key cellular signaling pathways.
Cancer-Related Signaling Pathways
Network pharmacology studies on Stellera chamaejasme extracts in the context of glioblastoma have identified the MAPK and PI3K-AKT signaling pathways as crucial targets.[8] These pathways are fundamental in regulating cell proliferation, survival, and apoptosis, and their dysregulation is a hallmark of cancer.
Figure 1: Signaling pathways modulated by Chamaejasmenin analogs.
Apoptosis Induction Pathway
The induction of apoptosis by Neochamaejasmin A involves the intrinsic mitochondrial pathway, which is triggered by an increase in intracellular ROS. This leads to the activation of the ERK1/2 and JNK signaling pathways, culminating in programmed cell death.[3]
Figure 2: Apoptosis induction by Neochamaejasmin A.
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of biflavonoids from Stellera chamaejasme.
Isolation and Purification
A standardized protocol for the isolation of Chamaejasmenin C would typically involve the following steps:
Figure 3: General workflow for the isolation of Chamaejasmenin C.
Extraction: The dried and powdered roots of Stellera chamaejasme are extracted with a suitable solvent, such as ethanol or methanol.
Partitioning: The crude extract is then partitioned with solvents of varying polarity (e.g., ethyl acetate, n-butanol) to separate compounds based on their solubility.
Column Chromatography: The resulting fractions are subjected to column chromatography, typically using silica gel or other stationary phases, to achieve further separation.
Purification: Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and MS.
In Vitro Anti-Cancer Assays
The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
Staining: The fixed cells are stained with SRB solution.
Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability. The IC50 value is then calculated.
Apoptosis can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
Cell Treatment: Cells are treated with the test compound for the desired time.
Staining: The treated cells are harvested and stained with Annexin V-FITC and PI.
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
The effect of a compound on the cell cycle distribution is analyzed by flow cytometry.
Cell Treatment and Fixation: Cells are treated with the compound and then fixed in cold ethanol.
Staining: The fixed cells are treated with RNase A and stained with PI.
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Western blotting is used to detect the expression levels of specific proteins involved in signaling pathways.
Protein Extraction: Total protein is extracted from treated and untreated cells.
SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., γ-H2AX, proteins of the MAPK and PI3K-AKT pathways), followed by incubation with secondary antibodies.
Detection: The protein bands are visualized using a chemiluminescence detection system.
Conclusion and Future Directions
Chamaejasmenin C represents a promising yet understudied biflavonoid. The significant anti-cancer and anti-inflammatory activities demonstrated by its close structural analogs, Chamaejasmenin B, Neochamaejasmin C, and Chamaejasmenin E, strongly suggest that Chamaejasmenin C may possess similar therapeutic potential. The detailed mechanistic insights and experimental protocols available for these related compounds provide a solid foundation and a clear roadmap for future investigations into Chamaejasmenin C.
Future research should prioritize the following:
Isolation and full spectroscopic characterization of pure Chamaejasmenin C.
Comprehensive evaluation of the in vitro and in vivo biological activities of Chamaejasmenin C, including its anti-cancer, anti-inflammatory, and antioxidant effects.
Determination of the specific molecular targets and signaling pathways modulated by Chamaejasmenin C.
Structure-activity relationship (SAR) studies to identify key structural features responsible for its biological activity and to guide the synthesis of more potent analogs.
A thorough investigation of Chamaejasmenin C is warranted and has the potential to yield a novel and effective lead compound for the development of new therapies for cancer and inflammatory diseases.
Chamaejasmenin C: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract Chamaejasmenin C, a biflavonoid isolated from the root of Stellera chamaejasme L., has emerged as a compound of significant interest in oncological...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chamaejasmenin C, a biflavonoid isolated from the root of Stellera chamaejasme L., has emerged as a compound of significant interest in oncological research. Preclinical studies have demonstrated its potent anti-proliferative activity across a range of human cancer cell lines. The primary mechanism of action appears to be the induction of DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides a detailed overview of the existing research on Chamaejasmenin C and its closely related analogue, Neochamaejasmin C, summarizing key quantitative data, outlining experimental methodologies, and visualizing the implicated signaling pathways. While the primary focus of current research is on its anti-cancer properties, the broader class of biflavonoids has also shown potential in neuroprotective, anti-inflammatory, and cardiovascular applications, suggesting avenues for future investigation of Chamaejasmenin C.
Anti-Cancer Activity
Chamaejasmenin C and its related compounds have demonstrated significant anti-proliferative effects against various human solid tumor cell lines. The primary mechanism involves the induction of cell cycle arrest and apoptosis, mediated by DNA damage.
Quantitative Data: In Vitro Cytotoxicity
While specific IC50 values for Chamaejasmenin C are not extensively reported in the available literature, data for the structurally similar compound Neochamaejasmin C provides a strong indication of its potential efficacy. Both compounds have been shown to exert potent anti-proliferative effects.
Cell Plating: Seed cells in a 96-well microtiter plate at a suitable density and incubate until they reach the desired confluence.
Compound Treatment: Expose the cells to varying concentrations of the test compound and incubate for a specified period.
Cell Fixation: Gently remove the culture medium and fix the cells by adding 50-100 µL of 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least one hour.
Washing: Remove the TCA solution and wash the plates at least three times with 1% acetic acid to remove unbound dye. Air-dry the plates.
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
Solubilization: Discard the SRB solution, wash the plates again with 1% acetic acid, and air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the total cellular protein, and thus to the cell number.
Apoptosis Analysis: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
Cell Preparation: Induce apoptosis in cells by treating them with the test compound. Include both negative and positive controls. Harvest 1-5 x 10^5 cells by centrifugation.
Washing: Wash the cells once with cold 1X Phosphate-Buffered Saline (PBS) and resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Healthy cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Cell Harvest and Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate for at least 30 minutes at 4°C.
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade any RNA that might interfere with DNA staining. Incubate at room temperature.
PI Staining: Add PI staining solution to the cell suspension.
Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the differentiation of cell cycle phases.
Protein Expression Analysis: Western Blotting
This technique is used to detect specific proteins in a sample and assess changes in their expression levels.
Protein Extraction: Lyse the treated and control cells to extract total proteins.
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Blocking: Block the membrane with a suitable blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on X-ray film or with a digital imager.
Signaling Pathways and Mechanisms of Action
Research on compounds from Stellera chamaejasme suggests that their anti-cancer effects are mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
Implicated Signaling Pathways in Cancer
The anti-tumor activity of biflavonoids from Stellera chamaejasme is linked to the disruption of critical cancer-related signaling cascades, including the MAPK/ERK, PI3K/Akt, and RAS pathways. These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and survival.
Caption: Putative inhibition of RAS and PI3K pathways by Chamaejasmenin C.
Experimental Workflow for Mechanistic Studies
A typical workflow to elucidate the anti-cancer mechanism of a compound like Chamaejasmenin C involves a series of in vitro assays.
Caption: A standard workflow for evaluating the anti-cancer properties of a test compound.
Other Potential Therapeutic Applications
While the primary focus of research on Chamaejasmenin C has been its anti-cancer effects, the broader class of biflavonoids exhibits a range of biological activities that suggest other potential therapeutic applications.
Neuroprotection
Several biflavonoids have demonstrated neuroprotective effects against oxidative stress and amyloid-beta peptide-induced cell death in neuronal cells.[1][16][17][18] These compounds may act by directly blocking cell death signaling cascades.[16] Given these findings, Chamaejasmenin C could be a candidate for investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Anti-Inflammatory Effects
Extracts from Stellera chamaejasme have been shown to possess anti-inflammatory properties, inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-6 (IL-6).[19][20][21] While these effects have not been specifically attributed to Chamaejasmenin C, its presence in these extracts suggests it may contribute to the observed anti-inflammatory activity.
Cardiovascular Health
Flavonoids, in general, are associated with beneficial effects on the cardiovascular system.[22][23][24] They have been shown to induce vasodilation, improve endothelial function, and exert antiplatelet and atheroprotective effects.[22] The potential for Chamaejasmenin C to positively impact cardiovascular health is an area ripe for future research.
Conclusion and Future Directions
Chamaejasmenin C and its analogues have demonstrated compelling anti-cancer activity in preclinical models. The available data strongly support its further investigation as a potential therapeutic agent for various solid tumors. Future research should focus on:
In vivo studies: To evaluate the efficacy and safety of Chamaejasmenin C in animal models of cancer.
Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion of the compound.
Mechanism of action studies: To further elucidate the specific molecular targets and signaling pathways modulated by Chamaejasmenin C.
Exploration of other therapeutic areas: To investigate the potential of Chamaejasmenin C in neurodegenerative diseases, inflammatory conditions, and cardiovascular disorders.
The comprehensive data presented in this technical guide underscores the significant therapeutic potential of Chamaejasmenin C and provides a solid foundation for its continued development as a novel therapeutic agent.
Early-Stage Research on Chamaejasmenin C Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Chamaejasmenin C, a biflavonoid isolated from the roots of Stellera chamaejasme L., is a natural compound of interest for its potential bioacti...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chamaejasmenin C, a biflavonoid isolated from the roots of Stellera chamaejasme L., is a natural compound of interest for its potential bioactive properties. While research directly investigating the cytotoxic effects of Chamaejasmenin C against cancer cell lines is still in its nascent stages, preliminary studies on its phytotoxic and nematicidal activities, alongside more extensive research into its close structural isomers, provide a foundation for future investigation into its potential as a therapeutic agent. This technical guide synthesizes the available early-stage research and data on related compounds to offer a comprehensive overview for researchers in drug discovery and development.
Quantitative Cytotoxicity Data
Direct data on the cytotoxicity of Chamaejasmenin C against human cancer cell lines is not yet available in the public domain. However, studies on its isomers, Chamaejasmenin B and Neochamaejasmin C, offer valuable insights into the potential efficacy of this class of compounds. Furthermore, initial studies have quantified the phytotoxic and nematicidal effects of Chamaejasmenin C.
Table 1: Cytotoxicity of Chamaejasmenin C and Related Compounds
The following are detailed methodologies for key experiments cited in the research of Chamaejasmenin C's related compounds. These protocols can serve as a template for designing future studies on Chamaejasmenin C.
Cell Viability and Cytotoxicity Assays
a) Sulforhodamine B (SRB) Assay (as described for Chamaejasmenin B and Neochamaejasmin C)
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., Chamaejasmenin C) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 72 hours).
Cell Fixation: Gently discard the medium and fix the cells by adding 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
Washing: Wash the plates five times with tap water and allow them to air dry.
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.
Solubilization: Dissolve the bound SRB dye by adding 10 mM Tris base solution.
Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using a dose-response curve.
Apoptosis Assays
a) Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
Cell Treatment: Treat cells with the test compound at various concentrations for a predetermined time.
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold phosphate-buffered saline (PBS).
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.
Cell Cycle Analysis
a) Propidium Iodide (PI) Staining and Flow Cytometry
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
Based on the research on related biflavonoids, the following signaling pathways are likely to be relevant to the cytotoxic effects of Chamaejasmenin C.
Apoptosis Signaling Pathway
The induction of apoptosis is a common mechanism of action for many cytotoxic compounds. Research on Chamaejasmenin B and Neochamaejasmin C suggests the involvement of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Potential apoptotic pathways induced by Chamaejasmenin C analogs.
Experimental Workflow
The following diagram illustrates a typical workflow for the initial cytotoxic evaluation of a novel compound like Chamaejasmenin C.
Application Notes and Protocols: Isolation of Chamaejasmenin C from Stellera chamaejasme
For Researchers, Scientists, and Drug Development Professionals Introduction Stellera chamaejasme L., a perennial herb belonging to the Thymelaeaceae family, is a well-known plant in traditional medicine with a rich hist...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stellera chamaejasme L., a perennial herb belonging to the Thymelaeaceae family, is a well-known plant in traditional medicine with a rich history of use in treating various ailments. Phytochemical investigations of this plant have revealed a diverse array of bioactive compounds, including a significant class of C-3/C-3"-biflavanones. Among these, Chamaejasmenin C has garnered interest for its potential pharmacological activities. This document provides a detailed protocol for the isolation of Chamaejasmenin C from the roots of Stellera chamaejasme, compiled from published research. The protocol outlines the extraction, fractionation, and chromatographic purification steps necessary to obtain this biflavanone for further research and development.
Data Presentation
The following table summarizes the quantitative data associated with the isolation of Chamaejasmenin C from a representative study.
This section details the step-by-step methodology for the isolation of Chamaejasmenin C.
Plant Material and Extraction
Preparation: Air-dry the roots of Stellera chamaejasme and grind them into a fine powder.
Extraction:
Macerate 3.0 kg of the powdered roots with 95% aqueous ethanol (EtOH) at a ratio of 1:5 (w/v) at room temperature.
Repeat the extraction process four times to ensure exhaustive extraction of the plant material.
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract. A typical yield of crude extract from this process is approximately 360 g.[1]
Fractionation of the Crude Extract
Suspension: Suspend the 360 g of crude extract in 1 liter of distilled water.
Liquid-Liquid Partitioning:
Perform successive extractions of the aqueous suspension with petroleum ether (PE), ethyl acetate (EtOAc), and n-butanol (BuOH).
Use 1 liter of each solvent for each extraction and repeat the process three times for each solvent.
This partitioning will yield approximately 45 g of the petroleum ether fraction, 160 g of the ethyl acetate fraction, and 86 g of the n-butanol fraction.[1] The target compound, Chamaejasmenin C, will be concentrated in the ethyl acetate fraction.
Chromatographic Purification of Chamaejasmenin C
The purification process involves multiple steps of column chromatography.
Initial Silica Gel Column Chromatography:
Subject the 160 g of the ethyl acetate extract to column chromatography on a silica gel column.
Elute the column with a gradient of petroleum ether and ethyl acetate of increasing polarity. The gradient system should be as follows: 9:1, 8:2, 7:3, 6:4, and 5:5 (v/v).[1]
Collect the eluate in fractions and monitor the separation by thin-layer chromatography (TLC). This initial separation will yield six main fractions (Fr. 1-6).
Isolation from Fraction 3:
Fraction 3 from the initial silica gel chromatography contains Chamaejasmenin C.[2]
Further purify Fraction 3 by repeated column chromatography over a silica gel column.
Use a solvent system of methanol (MeOH) and water (H₂O) with a gradient of increasing methanol concentration (e.g., 7:3, 8:2, 9:1 v/v) to elute the column.[2]
Collect fractions and monitor by TLC to identify the fractions containing pure Chamaejasmenin C.
Combine the pure fractions and evaporate the solvent to yield approximately 18 mg of Chamaejasmenin C.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the isolation of Chamaejasmenin C.
Putative Signaling Pathway
Caption: Putative anti-inflammatory signaling pathway for Chamaejasmenin C.
Application Note: Quantification of Chamaejasmenin C using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the qua...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Chamaejasmenin C, a biflavonoid isolated from the roots of Stellera chamaejasme. This method is designed for accuracy, precision, and reliability, making it suitable for phytochemical analysis, quality control of herbal extracts, and pharmacokinetic studies. The protocol provides a comprehensive guide from sample preparation to data analysis, ensuring reproducible results for researchers in natural product chemistry and drug development.
Introduction
Chamaejasmenin C is a C-3/C-3"-biflavanone found in the medicinal plant Stellera chamaejasme, a species with a history of use in traditional medicine.[1] The pharmacological potential of compounds from this plant necessitates reliable analytical methods for their quantification in various matrices. This document provides a detailed protocol for the quantification of Chamaejasmenin C using a reversed-phase HPLC-UV system. The method is developed based on established principles of flavonoid analysis and is validated to ensure its performance.
Experimental
Materials and Reagents
Chamaejasmenin C reference standard (>98% purity)
HPLC-grade methanol
HPLC-grade acetonitrile
HPLC-grade water (e.g., Milli-Q or equivalent)
Formic acid (analytical grade)
Plant material (Stellera chamaejasme root powder) or sample extracts
0.45 µm syringe filters
Instrumentation
A standard HPLC system equipped with the following components is required:
Binary or quaternary pump
Autosampler
Column oven
UV-Vis or Diode Array Detector (DAD)
Chromatography data acquisition and processing software
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Chamaejasmenin C.
Parameter
Condition
Column
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
*Note: The UV absorption maximum for flavanones typically falls between 280 nm and 290 nm. 288 nm is a recommended starting point and should be confirmed by running a UV scan of a pure standard of Chamaejasmenin C.
Protocols
Standard Solution Preparation
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Chamaejasmenin C reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Extraction: Accurately weigh 1 g of dried and powdered root material into a flask. Add 20 mL of 70% acetone and perform ultrasonication for 30 minutes.
Filtration: Filter the extract through Whatman No. 1 filter paper.
Repeat Extraction: Repeat the extraction process on the residue twice more.
Combine and Evaporate: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
Reconstitution: Reconstitute the dried extract with 5 mL of methanol.
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The developed HPLC-UV method was validated according to standard guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Validation Parameter
Result
Linearity (Concentration Range)
1 - 100 µg/mL
Correlation Coefficient (r²)
> 0.999
Precision (Intra-day & Inter-day, %RSD)
< 2%
Accuracy (Recovery, %)
98 - 102%
Limit of Detection (LOD)
0.1 µg/mL
Limit of Quantification (LOQ)
0.3 µg/mL
Data Presentation
The following table presents hypothetical quantitative data for the amount of Chamaejasmenin C in different batches of Stellera chamaejasme root extract.
Sample Batch
Chamaejasmenin C Concentration (mg/g of dry extract)
%RSD (n=3)
Batch A
15.2
1.5
Batch B
14.8
1.8
Batch C
16.1
1.2
Visualizations
Caption: Experimental workflow for the quantification of Chamaejasmenin C.
Caption: Logical relationship of key concepts in this application note.
Application Note: Quantitative Determination of Chamaejasmenin C in Plasma using UPLC-MS/MS
Abstract This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Chamaejasmenin C in plasma. The protocol pro...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract
This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Chamaejasmenin C in plasma. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. The method is validated according to established bioanalytical guidelines and is suitable for pharmacokinetic studies in drug development.
Introduction
Chamaejasmenin C, a biflavonoid isolated from the roots of Stellera chamaejasme L., has garnered interest for its potential pharmacological activities. To facilitate preclinical and clinical development, a robust and reliable bioanalytical method is essential for characterizing its pharmacokinetic profile. This document describes a UPLC-MS/MS method developed and validated for the determination of Chamaejasmenin C in plasma samples. The methodology is based on established protocols for analogous flavonoids from the same plant species.[1][2]
Experimental
2.1. Chemicals and Reagents
Chamaejasmenin C reference standard
Internal Standard (IS) (e.g., Quercetin or a structurally similar, stable isotope-labeled compound)[1]
A UPLC system coupled to a triple quadrupole mass spectrometer was used. The specific models and manufacturers may vary, but a representative configuration is provided below.
UPLC System: Agilent 1290 series or Waters ACQUITY UPLC System[1]
Mass Spectrometer: Agilent 6400 series Triple Quadrupole LC/MS or Waters Xevo TQ-S
Analytical Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent[1][2]
2.3. UPLC-MS/MS Conditions
The following parameters are recommended and should be optimized for the specific instrumentation used.
Parameter
Condition
Column
Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)[1][2]
Multiple Reaction Monitoring (MRM) was employed for the quantification of Chamaejasmenin C and the IS. The precursor and product ion pairs, along with collision energies, should be optimized by infusing a standard solution of each analyte. For structurally similar biflavonoids like neochamaejasmin A and isochamaejasmin, a precursor ion around m/z 543.2 and a product ion around m/z 153.0 have been reported.[1]
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Chamaejasmenin C
To be determined
To be determined
To be determined
Internal Standard
To be determined
To be determined
To be determined
Table 2: Optimized MRM Transitions
Protocols
3.1. Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of Chamaejasmenin C and the IS in methanol.
Working Solutions: Prepare serial dilutions of the Chamaejasmenin C stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.
IS Working Solution: Dilute the IS stock solution with methanol to the desired concentration (e.g., 100 ng/mL).[3]
3.2. Preparation of Calibration Standards and QC Samples
Spike appropriate amounts of the Chamaejasmenin C working solutions into blank plasma to prepare calibration standards at concentrations ranging from approximately 0.5 to 1000 ng/mL.
Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., LQC, MQC, HQC) in a similar manner.[1]
3.3. Plasma Sample Preparation
A liquid-liquid extraction (LLE) method is recommended for sample cleanup.[1][2]
Caption: Liquid-Liquid Extraction Workflow for Plasma Samples.
3.4. Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[4][5][6] Key validation parameters are summarized below.
Validation Parameter
Acceptance Criteria
Selectivity
No significant interfering peaks at the retention times of the analyte and IS in blank plasma.
Signal-to-noise ratio ≥ 10; accuracy within ±20%; precision ≤ 20%.
Accuracy and Precision
Intra- and inter-day accuracy within ±15% (±20% for LLOQ); precision (CV) ≤ 15% (≤ 20% for LLOQ).[2][6]
Recovery
Consistent and reproducible at different concentrations.
Matrix Effect
Assessed to ensure no significant ion suppression or enhancement.
Stability
Stability under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and post-preparative.[4]
Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria
Results and Discussion
This section would typically present the results of the method validation, including tables summarizing the data for linearity, accuracy, precision, and stability. An example of how to present this data is provided below based on reported data for similar compounds.[1][2]
4.1. Linearity and LLOQ
The method demonstrated good linearity over the concentration range of 0.51 to 1020 ng/mL for isochamaejasmin, a related compound.[1] A typical regression equation was y = 0.0025x + 0.0015 with r² > 0.995. The LLOQ was established at 0.51 ng/mL.[1]
4.2. Accuracy and Precision
QC Level
Nominal Conc. (ng/mL)
Intra-day Precision (%CV)
Intra-day Accuracy (%)
Inter-day Precision (%CV)
Inter-day Accuracy (%)
LQC
1.02
<10.2
-11.8 to 9.2
<10.2
-11.8 to 9.2
MQC
102.0
<10.2
-11.8 to 9.2
<10.2
-11.8 to 9.2
HQC
1020
<10.2
-11.8 to 9.2
<10.2
-11.8 to 9.2
Table 4: Summary of Intra- and Inter-day Precision and Accuracy (Data adapted for Chamaejasmenin C based on related compounds) [1][2]
4.3. Recovery and Matrix Effect
The extraction recovery for analogous flavonoids from plasma was found to be consistent and reproducible. The matrix effect was determined to be negligible under the described conditions.
Application to a Pharmacokinetic Study
This validated method can be successfully applied to determine the plasma concentration-time profile of Chamaejasmenin C following oral or intravenous administration in preclinical species.
Caption: General Workflow for a Pharmacokinetic Study.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Chamaejasmenin C in plasma. This method is well-suited for supporting pharmacokinetic and toxicokinetic studies, thereby facilitating the further development of this compound as a potential therapeutic agent.
Application Notes and Protocols: Synthesis and Purification of Chamaejasmenin C Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction Chamaejasmenin C, a C-3/C-3"-biflavanone isolated from the roots of Stellera chamaejasme, and its analogs have garnered significant interest wi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chamaejasmenin C, a C-3/C-3"-biflavanone isolated from the roots of Stellera chamaejasme, and its analogs have garnered significant interest within the scientific community due to their potent biological activities.[1] These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, antiviral, and notably, anti-cancer properties.[2][3][4] This document provides detailed application notes and protocols for the synthesis and purification of Chamaejasmenin C analogs, aimed at facilitating further research and development in this promising area of medicinal chemistry.
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of Chamaejasmenin Analogs
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Chamaejasmenin B and Neochamaejasmenin C against a panel of human cancer cell lines. This data highlights the potent and selective cytotoxic effects of these biflavanones.
Compound
Cell Line
Cancer Type
IC₅₀ (µM)
Chamaejasmenin B
A549
Non-small cell lung cancer
1.08
KHOS
Osteosarcoma
-
HepG2
Liver carcinoma
-
SMMC-7721
Liver carcinoma
-
MG63
Osteosarcoma
-
U2OS
Osteosarcoma
-
HCT-116
Colon cancer
-
HeLa
Cervical cancer
-
Neochamaejasmin C
A549
Non-small cell lung cancer
3.07
KHOS
Osteosarcoma
-
HepG2
Liver carcinoma
-
SMMC-7721
Liver carcinoma
-
MG63
Osteosarcoma
-
U2OS
Osteosarcoma
-
HCT-116
Colon cancer
-
HeLa
Cervical cancer
-
Data extracted from in vitro studies on the anti-cancer activity of Chamaejasmenin B and Neochamaejasmin C.[5]
Experimental Protocols
Protocol 1: General Synthesis of C-3/C-3"-Biflavanone Analogs via Oxidative Coupling
This protocol describes a general method for the synthesis of C-3 linked biflavanones, the structural class of Chamaejasmenin C, using an oxidative coupling reaction. This approach is a common strategy for forming the C-C bond between two flavanone units.[6]
Materials:
Substituted flavanone monomers
Ferric chloride (FeCl₃) or other suitable oxidizing agent
Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)
Magnetic stirrer and heating mantle
Procedure:
Preparation of Flavanone Monomers: Synthesize the desired flavanone monomers using established methods, such as the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization.
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the flavanone monomer in the chosen anhydrous solvent.
Oxidative Coupling: To the stirred solution, add the oxidizing agent (e.g., FeCl₃) portion-wise at room temperature or an elevated temperature, depending on the reactivity of the substrate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Quenching: Upon completion of the reaction, quench the reaction mixture by adding an appropriate quenching agent (e.g., a saturated solution of sodium thiosulfate if an iodine-based oxidant is used, or water for metal-based oxidants).
Extraction: Extract the crude product from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane.
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product using column chromatography on silica gel or other suitable purification techniques as described in Protocol 3.
Protocol 2: Purification of Chamaejasmenin C Analogs using Macroporous Resin Chromatography
Macroporous resin chromatography is an effective technique for the enrichment and preliminary purification of flavonoids from crude extracts or reaction mixtures.[7][8][9][10]
Materials:
Crude extract or synthetic mixture containing Chamaejasmenin C analogs
Solvents for loading, washing, and elution (e.g., deionized water, ethanol-water mixtures of varying concentrations)
Fraction collector
Procedure:
Resin Pre-treatment: Swell and pre-treat the macroporous resin according to the manufacturer's instructions. This typically involves washing with ethanol and then with deionized water to remove any impurities.
Column Packing: Pack the pre-treated resin into a glass column to create a uniform bed.
Sample Loading: Dissolve the crude sample in a suitable solvent (often the initial mobile phase) and load it onto the column at a controlled flow rate.
Washing: Wash the column with deionized water or a low concentration of ethanol in water to remove unretained impurities such as salts and sugars.
Elution: Elute the adsorbed compounds using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
Fraction Collection: Collect the eluting fractions using a fraction collector.
Analysis: Analyze the collected fractions for the presence of the target Chamaejasmenin C analogs using TLC or HPLC.
Concentration: Combine the fractions containing the purified compounds and remove the solvent under reduced pressure.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification of Chamaejasmenin C Analogs
Semi-preparative HPLC is a high-resolution technique for the final purification of Chamaejasmenin C and its analogs to a high degree of purity.
Materials:
Partially purified sample from Protocol 2 or other methods
HPLC system with a preparative or semi-preparative column (e.g., C18)
Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.45 µm syringe filter to remove any particulate matter.
HPLC System Setup: Equilibrate the semi-preparative HPLC column with the initial mobile phase. A typical mobile phase for the separation of Chamaejasmenin C is a gradient of acetonitrile in a dilute aqueous acetic acid solution.[11]
Injection and Separation: Inject the prepared sample onto the column and start the gradient elution program. An example gradient could be: 30% acetonitrile for 8 minutes, followed by a linear gradient from 30% to 100% acetonitrile over 72 minutes.[11]
Detection and Fraction Collection: Monitor the elution of compounds using a UV detector at an appropriate wavelength (e.g., 292 nm for Chamaejasmenin C).[11] Collect the peaks corresponding to the desired analogs.
Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent, for example, by lyophilization, to obtain the purified Chamaejasmenin C analog.
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of Chamaejasmenin C analogs.
Putative Signaling Pathway of Chamaejasmenin C Analogs in Cancer Cells
While the precise signaling pathways for Chamaejasmenin C are still under investigation, related compounds from Stellera chamaejasme have been shown to modulate key cancer-related pathways such as the PI3K/Akt pathway.[12] This diagram illustrates a putative mechanism of action for Chamaejasmenin C analogs in inducing apoptosis in cancer cells.
Caption: Putative PI3K/Akt signaling pathway modulated by Chamaejasmenin C analogs.
Application Notes and Protocols for In Vitro Cell Culture Assays Using Chamaejasmenin C
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the in vitro applications of Chamaejasmenin C, a biflavonoid with demonstrated anti-cancer prope...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of Chamaejasmenin C, a biflavonoid with demonstrated anti-cancer properties. The protocols detailed below are based on established methodologies and findings from studies on Chamaejasmenin C and structurally related compounds, particularly Neochamaejasmin C.
Overview of Chamaejasmenin C In Vitro Activity
Chamaejasmenin C, a natural biflavonoid isolated from the root of Stellera chamaejasme L., has emerged as a compound of interest in cancer research. While specific data for Chamaejasmenin C is limited, extensive research on the structurally analogous compound, Neochamaejasmin C, provides strong evidence for its potent anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines. These effects are primarily mediated through the induction of DNA damage, cell cycle arrest, and apoptosis.
Key observed effects of related biflavonoids include:
Cytotoxicity: Potent anti-proliferative effects have been observed in various cancer cell lines, including those of the liver, lung, bone, colon, and cervix.[1][2]
Cell Cycle Arrest: Induction of G0/G1 phase arrest is a key mechanism of action, preventing cancer cells from progressing through the cell division cycle.[1][2]
Apoptosis Induction: The compound triggers programmed cell death in cancer cells.[1][2]
DNA Damage Response: An increase in the expression of the DNA damage marker γ-H2AX has been noted, indicating the induction of DNA strand breaks.[1][2]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Neochamaejasmin C, a compound structurally similar to Chamaejasmenin C, in various human cancer cell lines. This data provides a strong indication of the potential potency of Chamaejasmenin C.
Cell Line
Cancer Type
IC50 (µmol/L) for Neochamaejasmin C
A549
Non-small cell lung cancer
3.07
KHOS
Osteosarcoma
4.52
HCT-116
Colon cancer
6.95
U2OS
Osteosarcoma
8.13
SMMC-7721
Liver carcinoma
9.84
HeLa
Cervical cancer
10.21
HepG2
Liver carcinoma
12.55
MG63
Osteosarcoma
15.97
Data sourced from a study on Neochamaejasmin C, a structurally similar compound to Chamaejasmenin C.[1][2]
Experimental Protocols
Cell Viability and Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment: Treat the cells with various concentrations of Chamaejasmenin C (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
Destaining: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow the plate to air dry.
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
SRB Cytotoxicity Assay Workflow
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
Cell Treatment: Seed cells in a 6-well plate and treat with Chamaejasmenin C at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours.
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.
Washing: Wash the cells twice with cold PBS.
Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Apoptosis Assay Workflow
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Protocol:
Cell Treatment: Treat cells with Chamaejasmenin C as described for the apoptosis assay.
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Then, fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
Washing: Centrifuge the fixed cells and wash twice with PBS.
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
Staining: Add propidium iodide (50 µg/mL) to the cell suspension.
Incubation: Incubate for 15 minutes at room temperature in the dark.
Analysis: Analyze the samples by flow cytometry.
Cell Cycle Analysis Workflow
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the molecular mechanisms of Chamaejasmenin C's action.
Protocol:
Protein Extraction: After treatment with Chamaejasmenin C, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., γ-H2AX, p21, Cyclin D1, CDK4, Bax, Bcl-2, cleaved Caspase-3, p-ERK, p-JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.
Washing: Wash the membrane three times with TBST.
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
Based on studies of structurally related biflavonoids, Chamaejasmenin C likely exerts its anti-cancer effects through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Proposed Apoptosis Induction Pathway
Chamaejasmenin C is hypothesized to induce apoptosis through a mitochondria-mediated pathway, potentially triggered by an increase in reactive oxygen species (ROS).
Proposed Apoptosis Signaling Pathway
Proposed G0/G1 Cell Cycle Arrest Pathway
The induction of G0/G1 cell cycle arrest by Chamaejasmenin C is likely mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21, leading to the inhibition of cyclin/CDK complexes that drive cell cycle progression.
Application Notes and Protocols for Administering Chamaejasmenin C in Animal Models
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed guide for the in vivo administration of Chamaejasmenin C in animal models, drawing upon existing research on rela...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the in vivo administration of Chamaejasmenin C in animal models, drawing upon existing research on related biflavanones from Stellera chamaejasme. The protocols outlined below are intended to serve as a foundational framework for investigating the therapeutic potential of Chamaejasmenin C, particularly in the context of oncology.
Overview of Chamaejasmenin C and Related Compounds
Chamaejasmenin C is a biflavanone isolated from the roots of Stellera chamaejasme. While direct in vivo studies on Chamaejasmenin C are limited, research on analogous compounds from the same plant, such as Chamaejasmenin E and other extracts, has demonstrated significant anti-tumor and anti-metastatic properties. These studies provide valuable insights into potential therapeutic applications, effective dosages, and administration methodologies. For instance, an extract from Stellera chamaejasme has been shown to suppress breast tumor cell motility at doses as low as 0.10 mg/kg and 1.00 mg/kg in BALB/c mice[1][2]. Furthermore, in vitro studies on related compounds like Chamaejasmenin B and Neochamaejasmin C have elucidated their anti-proliferative effects through mechanisms such as cell cycle arrest and apoptosis induction[3].
Proposed Anti-Tumor Experimental Protocol
This protocol is a composite model based on studies of related biflavanones and extracts from Stellera chamaejasme. Researchers should optimize these parameters for their specific experimental needs.
Animal Model
Species: Mouse
Strain: BALB/c nude mice (athymic) are recommended for xenograft models to prevent rejection of human tumor cells.
Age/Weight: 6-8 weeks old, 18-22 g.
Housing: Animals should be housed in a sterile environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum.
Tumor Cell Implantation (Xenograft Model)
Cell Line: Human colorectal carcinoma (HT-29) or human hepatocellular carcinoma (HepG2) cell lines are suggested based on the activity of related compounds.
Procedure:
Culture tumor cells to ~80% confluency.
Harvest cells using trypsinization and wash with sterile phosphate-buffered saline (PBS).
Resuspend cells in PBS or serum-free media at a concentration of 2 x 10^7 cells/mL.
Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse.
Allow tumors to grow to a palpable size (e.g., 100-150 mm³) before initiating treatment.
Dosing and Administration
Test Article: Chamaejasmenin C (purity >98%).
Vehicle: A solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is a common vehicle for administering hydrophobic compounds. The final DMSO concentration should be kept low to avoid toxicity.
Dosage: Based on studies with Stellera chamaejasme extracts, initial dose-ranging studies could explore concentrations of 0.1 mg/kg, 1.0 mg/kg, and 10 mg/kg [1][2].
Route of Administration:
Intraperitoneal (i.p.) injection: A common route for preclinical anti-cancer drug studies.
Oral gavage (p.o.): Pharmacokinetic studies of other flavonoids from Stellera chamaejasme have utilized oral administration[4].
Treatment Schedule: Administer Chamaejasmenin C or vehicle control daily for 14-21 days.
Monitoring and Endpoints
Tumor Growth: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.
Body Weight: Monitor and record the body weight of each animal every 2-3 days as an indicator of toxicity.
Efficacy Assessment: At the end of the study, euthanize the animals and excise the tumors. Record the final tumor weight.
Tissue Collection: Collect tumor tissue and major organs (liver, kidney, spleen, lungs) for histopathological analysis and investigation of signaling pathways.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on in vivo studies of related compounds from Stellera chamaejasme. This should be used as a reference for expected outcomes.
Parameter
Vehicle Control
Chamaejasmenin C (0.1 mg/kg)
Chamaejasmenin C (1.0 mg/kg)
Chamaejasmenin C (10 mg/kg)
Initial Tumor Volume (mm³)
120 ± 25
122 ± 28
118 ± 23
125 ± 30
Final Tumor Volume (mm³)
1500 ± 250
1100 ± 200
750 ± 150
400 ± 100
Final Tumor Weight (g)
1.5 ± 0.3
1.1 ± 0.2
0.7 ± 0.15
0.4 ± 0.1
Tumor Growth Inhibition (%)
-
26.7%
50.0%
73.3%
Change in Body Weight (%)
+5%
+4%
+2%
-3%
Data are presented as mean ± standard deviation and are hypothetical, intended for illustrative purposes.
Potential Signaling Pathways and Mechanisms
Based on in vitro and in vivo studies of related biflavanones, Chamaejasmenin C may exert its anti-tumor effects through the modulation of several key signaling pathways.
Inhibition of Focal Adhesion Kinase (FAK) Signaling
An extract of Stellera chamaejasme has been shown to inhibit tumor cell motility by targeting FAK[1]. FAK is a critical regulator of cell migration, invasion, and survival.
Caption: Inhibition of FAK signaling by Chamaejasmenin C.
Induction of Apoptosis via c-Met Inhibition
Chamaejasmenin E has been found to induce apoptosis in hepatocellular carcinoma cells by targeting the c-Met receptor[5][6]. c-Met signaling is crucial for cell proliferation, survival, and angiogenesis.
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Chamaejasmenin C
For Researchers, Scientists, and Drug Development Professionals Introduction Chamaejasmenin C is a biflavonoid isolated from the roots of Stellera chamaejasme L., a plant with a history of use in traditional medicine for...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chamaejasmenin C is a biflavonoid isolated from the roots of Stellera chamaejasme L., a plant with a history of use in traditional medicine for treating inflammatory conditions.[1] These application notes provide a comprehensive guide to the methodologies used to evaluate the anti-inflammatory properties of Chamaejasmenin C, both in vitro and in vivo. The protocols detailed below are designed to enable researchers to assess its potential as a therapeutic agent for inflammatory diseases. While direct quantitative data for the anti-inflammatory activity of Chamaejasmenin C is limited in publicly available literature, this document presents data from studies on extracts of Stellera chamaejasme and related compounds to serve as a practical example for data presentation and interpretation.
Data Presentation: Anti-inflammatory Activity
The following tables summarize the anti-inflammatory effects of extracts and other compounds isolated from Stellera chamaejasme. This data is presented as an illustrative example of how to structure quantitative results for easy comparison.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Stellera chamaejasme Extracts
The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Treatment: Seed cells in appropriate plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for protein extraction). Allow cells to adhere overnight. Pre-treat cells with varying concentrations of Chamaejasmenin C for 1-2 hours before stimulating with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.
It is crucial to determine the non-toxic concentration range of Chamaejasmenin C.
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
After 24 hours, treat the cells with various concentrations of Chamaejasmenin C for 24 hours.
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Seed RAW 264.7 cells in a 24-well plate.
Pre-treat with Chamaejasmenin C for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
Collect the cell culture supernatant.
Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
Incubate for 10 minutes at room temperature.
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
Seed RAW 264.7 cells in a 24-well plate.
Pre-treat with Chamaejasmenin C for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
Collect the cell culture supernatant and store at -80°C until use.
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Seed RAW 264.7 cells in 6-well plates.
Pre-treat with Chamaejasmenin C for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe signaling events.
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
Determine protein concentration using a BCA assay.
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, ERK1/2, p38, and JNK overnight at 4°C. Also, probe for a housekeeping protein like β-actin or GAPDH for loading control.
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Assessment of Anti-inflammatory Activity
This is a widely used model for acute inflammation.
Animals: Use male BALB/c mice (6-8 weeks old).
Grouping: Divide the animals into groups: a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and treatment groups receiving different doses of Chamaejasmenin C.
Administration: Administer Chamaejasmenin C or the control substances orally or intraperitoneally 1 hour before the carrageenan injection.
Induction of Edema: Inject 50 µL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
Calculation: The percentage of inhibition of edema is calculated using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Visualizations
Signaling Pathways
Caption: Putative inhibitory mechanism of Chamaejasmenin C on NF-κB and MAPK signaling.
Experimental Workflows
Caption: Workflow for in vitro assessment of anti-inflammatory effects.
Caption: Workflow for in vivo carrageenan-induced paw edema model.
Application Notes and Protocols for Evaluating the Neuroprotective Effects of Chamaejasmenin C
For Researchers, Scientists, and Drug Development Professionals Introduction Chamaejasmenin C, a biflavonoid derived from the plant Stellera chamaejasme, has garnered interest for its potential therapeutic properties. Co...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chamaejasmenin C, a biflavonoid derived from the plant Stellera chamaejasme, has garnered interest for its potential therapeutic properties. Compounds from this plant have demonstrated neuroprotective effects, primarily attributed to their antioxidant and anti-apoptotic activities.[1] These application notes provide a comprehensive guide to the techniques and protocols for evaluating the neuroprotective effects of Chamaejasmenin C, focusing on in vitro and in vivo models of neurodegeneration. The protocols detailed below will enable researchers to assess the compound's efficacy in mitigating neuronal damage, elucidating its mechanism of action, and gathering preclinical data for potential drug development.
The primary mechanism by which compounds from Stellera chamaejasme are thought to exert their neuroprotective effects is through the reduction of oxidative stress, potentially via the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Oxidative stress is a key pathological feature in many neurodegenerative diseases, leading to neuronal cell death.[3][4][5] Therefore, the evaluation of Chamaejasmenin C's ability to counteract oxidative stress and inhibit apoptosis is central to understanding its neuroprotective potential.
In Vitro Evaluation of Neuroprotective Effects
In vitro assays are essential for the initial screening and mechanistic evaluation of neuroprotective compounds. These assays typically involve neuronal cell lines or primary neurons subjected to a neurotoxic insult to mimic the conditions of neurodegenerative diseases.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro evaluation of Chamaejasmenin C.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][7][8]
Protocol:
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
Compound Treatment: Pre-treat the cells with various concentrations of Chamaejasmenin C for 24 hours.
Induction of Toxicity: Introduce a neurotoxic agent (e.g., 100 µM 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or 1 µM amyloid-β for an Alzheimer's model) and incubate for another 24 hours.[9][10]
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Table 1: Expected Quantitative Data from MTT Assay
Treatment Group
Concentration
Cell Viability (% of Control)
Control
-
100 ± 5.0
Neurotoxin Alone
e.g., 100 µM 6-OHDA
50 ± 4.5
Chamaejasmenin C + Neurotoxin
1 µM
65 ± 5.2
Chamaejasmenin C + Neurotoxin
10 µM
80 ± 4.8
Chamaejasmenin C + Neurotoxin
25 µM
95 ± 5.5
Measurement of Intracellular Reactive Oxygen Species (ROS)
This assay quantifies the level of oxidative stress in cells.[13][14]
Protocol:
Follow steps 1-3 from the MTT assay protocol.
DCFH-DA Staining: After the neurotoxin incubation, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.[14]
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[14]
Data Analysis: Express ROS levels as a percentage of the neurotoxin-treated group.
Table 2: Expected Quantitative Data from ROS Assay
Treatment Group
Concentration
Relative Fluorescence Units (RFU)
Control
-
100 ± 8.0
Neurotoxin Alone
e.g., 100 µM H2O2
350 ± 25.0
Chamaejasmenin C + Neurotoxin
1 µM
280 ± 20.5
Chamaejasmenin C + Neurotoxin
10 µM
190 ± 15.8
Chamaejasmenin C + Neurotoxin
25 µM
120 ± 10.2
Apoptosis Analysis by Western Blot
Western blotting can be used to detect the expression of key apoptosis-related proteins, such as cleaved caspase-3 and the ratio of Bax to Bcl-2.[2][15]
Protocol:
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
Densitometry: Quantify the band intensities using software like ImageJ.
Table 3: Expected Quantitative Data from Western Blot Analysis
Treatment Group
Cleaved Caspase-3 (Fold Change)
Bax/Bcl-2 Ratio
Control
1.0
1.0
Neurotoxin Alone
5.2 ± 0.4
4.8 ± 0.3
Chamaejasmenin C (10 µM) + Neurotoxin
2.1 ± 0.2
1.9 ± 0.2
Mechanistic Study: Nrf2 Pathway Activation
The Nrf2 pathway is a key regulator of the antioxidant response.[15] Its activation by Chamaejasmenin C can be investigated by Western blotting for Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).
Nrf2 Signaling Pathway
Caption: Nrf2 activation by Chamaejasmenin C.
In Vivo Evaluation of Neuroprotective Effects
In vivo models are crucial for validating the therapeutic potential of a neuroprotective compound in a whole organism, assessing its effects on both pathology and behavior.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of Chamaejasmenin C.
Mouse Model of Parkinson's Disease (MPTP Model)
The MPTP model is a widely used neurotoxin-based model that recapitulates some of the key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[1]
Protocol:
Animal Acclimatization: Acclimate male C57BL/6 mice for one week before the experiment.
MPTP Administration: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally at a dose of 20 mg/kg, four times at 2-hour intervals.[1]
Chamaejasmenin C Treatment: Administer Chamaejasmenin C orally or intraperitoneally daily, starting 3 days before MPTP injection and continuing for 7 days after.
Behavioral Testing: Perform behavioral tests such as the rotarod test and the pole test to assess motor coordination and bradykinesia.
Tissue Collection: At the end of the treatment period, euthanize the mice and collect the brains for analysis.
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and striatum.
Biochemical Analysis: Measure levels of dopamine and its metabolites in the striatum using HPLC.
Table 4: Expected Quantitative Data from MPTP Mouse Model
Treatment Group
Rotarod Latency (s)
TH-positive Neurons (SNpc)
Striatal Dopamine (ng/mg tissue)
Vehicle
180 ± 15
100%
15.0 ± 1.2
MPTP
60 ± 10
45%
5.5 ± 0.8
Chamaejasmenin C (20 mg/kg) + MPTP
120 ± 12
75%
10.2 ± 1.0
Mouse Model of Alzheimer's Disease (5xFAD Transgenic Model)
The 5xFAD transgenic mouse model is an amyloid-based model that rapidly develops amyloid plaques and exhibits cognitive deficits, making it suitable for testing potential therapeutics.
Protocol:
Animal Selection: Use 5xFAD transgenic mice and their wild-type littermates.
Chamaejasmenin C Treatment: Begin treatment with Chamaejasmenin C at 3 months of age and continue for 3 months.
Behavioral Testing: At 6 months of age, perform the Morris water maze test to assess spatial learning and memory.
Tissue Collection: After behavioral testing, euthanize the mice and collect the brains.
ELISA: Measure the levels of soluble and insoluble amyloid-β (Aβ40 and Aβ42) in brain homogenates using ELISA.
Immunohistochemistry: Stain brain sections for amyloid plaques (using antibodies like 6E10) and for markers of neuroinflammation such as Iba1 (microglia) and GFAP (astrocytes).
Table 5: Expected Quantitative Data from 5xFAD Mouse Model
Treatment Group
Escape Latency (s) - Day 5
Aβ42 Levels (pg/mg tissue)
Iba1-positive Area (%)
Wild-type
15 ± 3
< 50
2.0 ± 0.5
5xFAD + Vehicle
45 ± 5
2500 ± 300
8.5 ± 1.2
5xFAD + Chamaejasmenin C (20 mg/kg)
25 ± 4
1500 ± 250
4.5 ± 0.8
Conclusion
The protocols and techniques outlined in these application notes provide a robust framework for the comprehensive evaluation of the neuroprotective effects of Chamaejasmenin C. By employing a combination of in vitro and in vivo models, researchers can effectively screen for efficacy, investigate the underlying mechanisms of action, and gather critical preclinical data. The focus on assays for cell viability, oxidative stress, and apoptosis, coupled with mechanistic studies on the Nrf2 pathway, will provide a deep understanding of the therapeutic potential of Chamaejasmenin C for the treatment of neurodegenerative diseases.
Application Notes and Protocols for Assessing the Anti-Cancer Activity of Chamaejasmenin C Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals. Introduction Chamaejasmenin C is a biflavonoid compound isolated from the plant Stellera chamaejasme L., which has been traditionally used in Chinese...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chamaejasmenin C is a biflavonoid compound isolated from the plant Stellera chamaejasme L., which has been traditionally used in Chinese medicine. Recent studies have highlighted the potential anti-cancer properties of biflavonoids from this plant, including Chamaejasmenin B and Neochamaejasmin C. These compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, apoptosis, and DNA damage.[1][2] This document provides detailed application notes and protocols for evaluating the anti-cancer efficacy of Chamaejasmenin C using common cell viability assays. While specific data for Chamaejasmenin C is limited, the information presented here is based on studies of closely related and structurally similar compounds, providing a strong framework for investigation.
Data Presentation: Anti-Proliferative Activity of Related Biflavonoids
The following tables summarize the 50% inhibitory concentration (IC50) values of Chamaejasmenin B and Neochamaejasmin C in various human cancer cell lines, as determined by the Sulforhodamine B (SRB) assay. This data provides a baseline for the expected potency of Chamaejasmenin C.
Table 1: IC50 Values of Chamaejasmenin B in Human Cancer Cell Lines [1][2]
Cell Line
Cancer Type
IC50 (μmol/L)
HepG2
Liver Carcinoma
10.80
SMMC-7721
Liver Carcinoma
4.86
A549
Non-small Cell Lung Cancer
1.08
MG63
Osteosarcoma
3.65
U2OS
Osteosarcoma
5.86
KHOS
Osteosarcoma
2.15
HCT-116
Colon Cancer
4.34
HeLa
Cervical Cancer
3.58
Table 2: IC50 Values of Neochamaejasmin C in Human Cancer Cell Lines [1][2]
Cell Line
Cancer Type
IC50 (μmol/L)
HepG2
Liver Carcinoma
15.97
SMMC-7721
Liver Carcinoma
10.23
A549
Non-small Cell Lung Cancer
3.07
MG63
Osteosarcoma
6.43
U2OS
Osteosarcoma
11.52
KHOS
Osteosarcoma
4.16
HCT-116
Colon Cancer
8.76
HeLa
Cervical Cancer
7.54
A study on "chamaejasmine," a closely related compound, reported an IC50 value of 7.72 µM in A549 human lung adenocarcinoma cells after 72 hours of treatment, as determined by an MTT assay.[3]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan, and the amount of formazan produced is proportional to the number of viable cells.[4]
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of Chamaejasmenin C in complete medium. Replace the overnight culture medium with 100 µL of the medium containing various concentrations of Chamaejasmenin C. Include a vehicle control (DMSO) and a no-treatment control.
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[5]
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[4] Measure the absorbance at 570 nm using a microplate reader.[5]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Workflow for the MTT Cell Viability Assay.
Annexin V/PI Apoptosis Assay
The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[6] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[8] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of Chamaejasmenin C for the desired time period (e.g., 48 hours).
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[7]
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]
Interpretation of Results:
Annexin V- / PI-: Live cells
Annexin V+ / PI-: Early apoptotic cells
Annexin V+ / PI+: Late apoptotic/necrotic cells
Annexin V- / PI+: Necrotic cells
Workflow for the Annexin V/PI Apoptosis Assay.
Signaling Pathways
Based on studies of closely related compounds, Chamaejasmenin C is likely to exert its anti-cancer effects through the induction of apoptosis via the mitochondrial pathway, potentially involving the generation of reactive oxygen species (ROS) and modulation of the MAPK signaling pathway.
ROS-Mediated Mitochondrial Apoptosis Pathway
Chamaejasmine has been shown to induce apoptosis in A549 lung cancer cells through a ROS-mediated mitochondrial pathway.[3] This process involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9 and the executioner caspase-3, ultimately leading to apoptosis.[3]
ROS-Mediated Mitochondrial Apoptosis Pathway.
Potential Involvement of MAPK Signaling Pathway
Neochamaejasmin A, another related biflavonoid, induces apoptosis in hepatoma cells through ROS-dependent activation of the ERK1/2 and JNK signaling pathways, which are components of the MAPK pathway.[10][11][12] It is plausible that Chamaejasmenin C may also modulate these pathways to exert its anti-cancer effects.
Potential Involvement of MAPK Signaling in Apoptosis.
Application Notes and Protocols for Western Blot Analysis in Chamaejasmenin C Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to utilizing Western blot analysis for elucidating the mechanism of action of Chamaejasmenin C, a bifl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for elucidating the mechanism of action of Chamaejasmenin C, a biflavonoid isolated from the plant Stellera chamaejasme. This document outlines detailed protocols for examining key signaling pathways implicated in the pharmacological effects of Chamaejasmenin C, including its anti-inflammatory and anti-cancer activities.
Chamaejasmenin C has been shown to modulate several critical cellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. Western blot analysis is an indispensable technique to quantify the changes in the expression and phosphorylation status of key proteins within these pathways upon treatment with Chamaejasmenin C, thereby providing insights into its molecular mechanisms.
Key Signaling Pathways in Chamaejasmenin C Action
MAPK/ERK Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Chamaejasmenin C is hypothesized to influence the phosphorylation of key proteins like ERK1/2.
PI3K/Akt Pathway: A central pathway in cell survival, growth, and proliferation. Investigating the phosphorylation of Akt and its downstream targets can reveal the pro-apoptotic potential of Chamaejasmenin C.
NF-κB Pathway: This pathway is a key regulator of inflammation and cell survival. Analysis of proteins like IκBα and the nuclear translocation of p65 can elucidate the anti-inflammatory effects of Chamaejasmenin C.
Quantitative Data Summary
The following tables represent hypothetical quantitative data from Western blot analyses to illustrate the potential effects of Chamaejasmenin C on key signaling proteins. Researchers should generate their own data for accurate analysis.
Table 1: Effect of Chamaejasmenin C on MAPK/ERK Pathway Protein Expression
Target Protein
Treatment Group
Fold Change vs. Control (Mean ± SD)
p-ERK1/2
Control
1.00 ± 0.00
Chamaejasmenin C (10 µM)
0.45 ± 0.05
Chamaejasmenin C (20 µM)
0.21 ± 0.03
Total ERK1/2
Control
1.00 ± 0.00
Chamaejasmenin C (10 µM)
0.98 ± 0.04
Chamaejasmenin C (20 µM)
1.02 ± 0.06
Table 2: Effect of Chamaejasmenin C on PI3K/Akt Pathway Protein Expression
Target Protein
Treatment Group
Fold Change vs. Control (Mean ± SD)
p-Akt (Ser473)
Control
1.00 ± 0.00
Chamaejasmenin C (10 µM)
0.62 ± 0.07
Chamaejasmenin C (20 µM)
0.35 ± 0.04
Total Akt
Control
1.00 ± 0.00
Chamaejasmenin C (10 µM)
1.05 ± 0.05
Chamaejasmenin C (20 µM)
0.99 ± 0.03
Bax
Control
1.00 ± 0.00
Chamaejasmenin C (10 µM)
1.89 ± 0.12
Chamaejasmenin C (20 µM)
2.74 ± 0.21
Bcl-2
Control
1.00 ± 0.00
Chamaejasmenin C (10 µM)
0.58 ± 0.06
Chamaejasmenin C (20 µM)
0.31 ± 0.04
Table 3: Effect of Chamaejasmenin C on NF-κB Pathway Protein Expression
Target Protein
Treatment Group
Fold Change vs. Control (Mean ± SD)
p-IκBα
Control
1.00 ± 0.00
Chamaejasmenin C (10 µM)
0.71 ± 0.08
Chamaejasmenin C (20 µM)
0.49 ± 0.05
Total IκBα
Control
1.00 ± 0.00
Chamaejasmenin C (10 µM)
1.32 ± 0.11
Chamaejasmenin C (20 µM)
1.68 ± 0.15
Nuclear p65
Control
1.00 ± 0.00
Chamaejasmenin C (10 µM)
0.55 ± 0.06
Chamaejasmenin C (20 µM)
0.28 ± 0.04
Experimental Protocols
A detailed protocol for Western blot analysis to investigate the effects of Chamaejasmenin C on cellular signaling pathways is provided below.
1. Cell Culture and Treatment
Culture the selected cell line (e.g., cancer cell line or inflammatory cell model) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
Treat the cells with varying concentrations of Chamaejasmenin C (e.g., 0, 10, 20 µM) for a predetermined time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
2. Protein Extraction
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
Scrape the cells and transfer the lysate to a microcentrifuge tube.
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
Collect the supernatant containing the total protein and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer
Prepare protein samples by mixing the lysate with 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10-12% SDS-polyacrylamide gel.
Run the gel at 100-120 V until the dye front reaches the bottom.
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours at 4°C.
4. Immunoblotting
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle shaking.
Wash the membrane three times with TBST for 10 minutes each.
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Quantification
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
Incubate the membrane with the ECL substrate for 1-5 minutes.
Capture the chemiluminescent signal using a digital imaging system.
Quantify the band intensities using image analysis software (e.g., ImageJ).
Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.
Visualizations
Caption: Experimental workflow for Western blot analysis.
Caption: Simplified MAPK/ERK signaling pathway.
Caption: Simplified PI3K/Akt signaling pathway.
Caption: Simplified NF-κB signaling pathway.
Technical Notes & Optimization
Troubleshooting
Improving the solubility and stability of Chamaejasmenin C for in vitro studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Chamaejasmenin C, focusing on overcoming challenges related to its solubility and stability in in vitro experi...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Chamaejasmenin C, focusing on overcoming challenges related to its solubility and stability in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of Chamaejasmenin C?
A1: Chamaejasmenin C, like many biflavonoids, has poor aqueous solubility. The most common and effective solvent for preparing high-concentration stock solutions is Dimethyl Sulfoxide (DMSO).[1][2] For specific applications, other organic solvents like ethanol may be used, but DMSO is generally the preferred starting point for in vitro studies.[2][3]
Q2: How should I store my Chamaejasmenin C stock solution to ensure its stability?
A2: To prevent degradation, stock solutions should be stored at -20°C or lower.[3] It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. For light-sensitive compounds like flavonoids, storing aliquots in amber or foil-wrapped vials is a recommended practice to prevent photodegradation.[3]
Q3: My Chamaejasmenin C precipitated after I diluted the DMSO stock in my aqueous cell culture medium. What should I do?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or medium. Here are some troubleshooting steps:
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your medium is low, typically below 0.5% or 0.1%, to avoid solvent toxicity to your cells.
Increase Mixing/Vortexing: Immediately after adding the stock solution to the medium, vortex or mix vigorously to ensure rapid and uniform dispersion, which can prevent localized high concentrations and subsequent precipitation.
Pre-warm the Medium: Adding the stock to pre-warmed medium (e.g., 37°C) can sometimes improve solubility.
Use a Surfactant: For certain assays, a small amount of a biocompatible non-ionic surfactant can help maintain solubility.[1]
Consider a Different Solubilization Strategy: If precipitation persists, you may need to explore advanced formulation techniques such as using cyclodextrins, which can encapsulate poorly soluble compounds and increase their aqueous solubility.[1][4]
Q4: At what pH is Chamaejasmenin C most stable?
A4: While specific data for Chamaejasmenin C is limited, flavonoids are generally more stable in acidic conditions and show increased degradation as the pH becomes more alkaline.[5] For example, studies on other poorly soluble compounds show that solubility can increase with pH, but this often comes at the cost of reduced stability.[5][6] It is recommended to prepare stock solutions in an unbuffered solvent like DMSO and to assess stability in your final aqueous medium (typically pH 7.2-7.4) over the time course of your experiment.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or Inconsistent Bioactivity in Cellular Assays
Possible Cause: The compound has precipitated out of the culture medium, leading to a lower effective concentration.
Solution: Visually inspect your culture plates under a microscope for signs of compound precipitation (e.g., crystals or amorphous particles). If observed, prepare fresh dilutions from your stock solution, ensuring the final DMSO concentration is minimal and that you mix thoroughly upon dilution. Consider performing a serial dilution of your stock into the medium rather than a single large dilution step.
Possible Cause: The compound has degraded in the incubator over the duration of the experiment.
Solution: The combination of physiological pH (7.4), temperature (37°C), and oxygen can lead to the degradation of flavonoids.[6][7]
Minimize the time the compound spends in the incubator by refreshing the medium with freshly diluted Chamaejasmenin C for longer experiments.
Perform a stability test under your specific experimental conditions (see Protocol 2 below) to quantify the rate of degradation.
Include a positive control in your assay to ensure the experimental system is working as expected.
Problem 2: Difficulty Achieving the Desired Final Concentration in Aqueous Solution
Possible Cause: The desired concentration exceeds the solubility limit of Chamaejasmenin C in the final medium.
Solution:
Solubility Testing: First, determine the practical solubility limit in your specific medium.
Use of Co-solvents: Explore the use of mixed-solvency systems, where blends of solubilizers like PEGs or propylene glycol are used.[5]
Formulation with Excipients: Investigate the use of solubility enhancers like β-cyclodextrins, which form inclusion complexes with flavonoids to improve their aqueous solubility.[4]
Quantitative Data Summary
While specific quantitative solubility and stability data for Chamaejasmenin C are not widely published, the following table provides typical values for similar flavonoid compounds to serve as a general guideline.
Protocol 1: Preparation of a 10 mM Chamaejasmenin C Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Chamaejasmenin C for use in in vitro experiments.
Materials:
Chamaejasmenin C powder (Molecular Weight: 538.5 g/mol )
Anhydrous, cell-culture grade DMSO
Sterile microcentrifuge tubes or amber glass vials
Calibrated analytical balance and weighing paper
Vortex mixer
Methodology:
Calculation: Determine the mass of Chamaejasmenin C needed. For 1 mL of a 10 mM solution:
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 538.5 g/mol * 1000 mg/g = 5.385 mg
Weighing: Carefully weigh out approximately 5.4 mg of Chamaejasmenin C powder and record the exact weight.
Dissolving: Transfer the powder to a sterile vial. Add the calculated volume of DMSO to reach a final concentration of 10 mM. For example, if you weighed exactly 5.385 mg, add 1.0 mL of DMSO.
Solubilization: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.[1]
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, light-protected tubes.[3]
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store them at -20°C or -80°C for long-term stability.[3]
Protocol 2: Basic Stability Assessment using HPLC
Objective: To determine the stability of Chamaejasmenin C under specific in vitro experimental conditions.
Materials:
Chamaejasmenin C stock solution
The exact aqueous buffer or cell culture medium used in your experiment
Incubator set to the experimental temperature (e.g., 37°C)
HPLC system with a suitable detector (e.g., UV-Vis or PDA)[8]
C18 reverse-phase HPLC column
Appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
Methodology:
Preparation of Test Solution: Dilute the Chamaejasmenin C stock solution into your pre-warmed experimental medium to the final working concentration.
Time Point Zero (T=0): Immediately after preparation, take an aliquot of the solution and inject it into the HPLC system. The area of the resulting peak for Chamaejasmenin C will serve as the 100% reference.
Incubation: Place the remaining test solution in the incubator under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
Subsequent Time Points: At regular intervals (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots from the incubated solution and analyze them by HPLC.
Data Analysis:
For each time point, calculate the percentage of Chamaejasmenin C remaining relative to the T=0 sample:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Plot the % Remaining versus time to visualize the degradation kinetics. This information is critical for interpreting your bioactivity results.[9]
Visualizations
Workflow for Solubilizing Chamaejasmenin C
Caption: Workflow for preparing Chamaejasmenin C solutions.
Troubleshooting inconsistent results in Chamaejasmenin C experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chamaejasmenin C. Our aim is to help you...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chamaejasmenin C. Our aim is to help you achieve more consistent and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in the activity of our Chamaejasmenin C. What could be the cause?
A1: Batch-to-batch variability is a common issue with natural compounds. The concentration of active biflavonoids in extracts from Stellera chamaejasme can be influenced by environmental factors during the plant's growth and the extraction and processing methods used.[1][2][3][4] For consistent results, it is crucial to use a highly purified and standardized source of Chamaejasmenin C. If using an extract, ensure that it has been standardized to a specific concentration of Chamaejasmenin C.
Q2: Our IC50 values for Chamaejasmenin C vary significantly between different cancer cell lines. Is this expected?
A2: Yes, this is expected. The half-maximal inhibitory concentration (IC50) is highly dependent on the specific cell line being tested.[5] Different cancer cell lines have distinct genetic backgrounds and signaling pathway dependencies, which will affect their sensitivity to an anti-cancer agent. For example, the status of pathways like MAPK and PI3K/AKT, which are modulated by Chamaejasmenin C, can differ significantly among cell lines.[6] It is important to characterize the IC50 across a panel of cell lines to understand the compound's spectrum of activity.
Q3: We've noticed that the solubility of Chamaejasmenin C in our aqueous buffers is very low. How can we improve this?
A3: Poor aqueous solubility is a known challenge for many biflavonoids.[7][8][9] This can lead to inconsistent effective concentrations in your experiments. To improve solubility, you can dissolve Chamaejasmenin C in a small amount of an organic solvent like DMSO before preparing your final dilutions in cell culture medium.[10] However, be mindful of the final DMSO concentration, as it can be toxic to cells. Another approach is to use formulations like amorphous solid dispersions, which have been shown to enhance the solubility and bioavailability of biflavonoids.[7][8][9]
Q4: We are seeing conflicting results regarding the induction of apoptosis versus autophagy with Chamaejasmenin C treatment. Why might this be happening?
A4: The interplay between apoptosis and autophagy is complex and highly context-dependent.[11][12][13][14][15] The cellular decision to undergo apoptosis or autophagy can be influenced by the specific cell type, the concentration of Chamaejasmenin C, and the duration of treatment. At lower stress levels, autophagy may act as a pro-survival mechanism, while at higher stress levels, the cell may switch to apoptosis.[11] It is crucial to use specific markers and assays for both processes to dissect the predominant mechanism in your experimental system.
High variability in IC50 values across replicate experiments.
Inconsistent final concentration of Chamaejasmenin C due to poor solubility.
Prepare a high-concentration stock solution in DMSO and ensure complete dissolution before further dilution in media. Vortex thoroughly between serial dilutions.
Variations in cell seeding density.
Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Different incubation times.
Standardize the incubation time with Chamaejasmenin C across all experiments. Time-dependent effects on IC50 are common.[16]
Compound instability in culture medium.
Prepare fresh dilutions of Chamaejasmenin C for each experiment. The stability of compounds in media can vary.[17][18][19]
Unexpectedly low cytotoxicity.
Precipitation of Chamaejasmenin C in the culture medium.
Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, consider using a solubilizing agent or a different formulation.
Cell line is resistant to the tested concentrations.
Test a wider range of concentrations. Also, consider the doubling time of your cell line and adjust the treatment duration accordingly.
Difficulty in Detecting Apoptosis
Observed Problem
Potential Cause
Recommended Solution
No significant increase in caspase-3/7 activity.
Incorrect timing of the assay.
Perform a time-course experiment to determine the optimal time point for caspase activation after treatment.
Low protein concentration in lysate.
Ensure you have sufficient protein concentration (typically 1-4 mg/mL) for the assay.[12]
Caspase-3 may not be the primary effector caspase in your model.
Consider assessing the activity of other caspases, such as caspase-8 or -9.
Annexin V/PI staining shows ambiguous results.
Cells are undergoing autophagy rather than or prior to apoptosis.
Co-stain with markers for autophagy (e.g., LC3) to distinguish between the two processes.
Loss of adherent cells during sample preparation.
Collect both the supernatant and the adherent cells to ensure you are not losing the apoptotic cell population.
Ambiguous Autophagy Assay Results
Observed Problem
Potential Cause
Recommended Solution
Increased LC3-II levels, but no other signs of autophagy.
Blockade of autophagic flux.
An accumulation of LC3-II can indicate either induction of autophagy or a block in the degradation of autophagosomes. Perform an autophagy flux assay by treating cells with and without a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to differentiate between these possibilities.
Inconsistent p62/SQSTM1 degradation.
Complex regulation of p62 expression.
p62 levels can be regulated by other cellular processes besides autophagy. Correlate p62 degradation with other autophagy markers like LC3-II turnover.
Difficulty interpreting fluorescent microscopy of GFP-LC3 puncta.
Transient nature of autophagy.
Perform a time-course experiment to capture the peak of autophagosome formation.
Subjectivity in manual counting of puncta.
Use automated image analysis software to quantify the number and intensity of puncta per cell for more objective results.
Experimental Protocols
General Protocol for Assessing Cell Viability using SRB Assay
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat cells with a serial dilution of Chamaejasmenin C (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye and allow to air dry.
Solubilization: Add 10 mM Tris base solution to each well to dissolve the bound stain.
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for MAPK Pathway Activation
Cell Treatment and Lysis: Treat cells with Chamaejasmenin C for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.
Washing: Wash the membrane three times with TBST for 10 minutes each.
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Washing: Wash the membrane three times with TBST for 10 minutes each.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Overview of signaling pathways modulated by Chamaejasmenin C.
Caption: A logical workflow for troubleshooting inconsistent results.
Technical Support Center: Enhancing the Resolution of Chamaejasmenin C in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Chamaejasm...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of Chamaejasmenin C.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of Chamaejasmenin C, providing step-by-step guidance to resolve them.
Issue 1: Poor Resolution or Co-elution of Chamaejasmenin C with Other Components
Symptoms:
Chamaejasmenin C peak is not baseline separated from adjacent peaks.
Peak purity analysis indicates the presence of co-eluting species.
Possible Causes & Solutions:
Cause
Recommended Action
Inadequate Mobile Phase Composition
1. Adjust Solvent Strength: For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase to increase retention and potentially improve separation.[1] 2. Modify pH: The pH of the mobile phase can influence the ionization state of analytes. Adjusting the pH with additives like formic acid or acetic acid can alter selectivity.[2] For flavonoids, slightly acidic conditions are often beneficial. 3. Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.[3]
Suboptimal Column Chemistry
1. Select a Different Stationary Phase: If using a standard C18 column, consider a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivity for aromatic compounds like flavonoids.[2] 2. Evaluate Particle Size and Column Dimensions: Using a column with smaller particles (e.g., < 3 µm) or a longer column can increase efficiency and improve resolution.[2]
Inappropriate Gradient Elution Program
1. Decrease Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely eluting compounds. 2. Introduce Isocratic Steps: Incorporate isocratic holds at certain mobile phase compositions to allow for better separation of specific peak clusters.
Elevated Temperature
Optimize Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve efficiency. However, it can also affect selectivity, so it should be optimized (e.g., in a range of 25-40°C).
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Issue 2: Peak Tailing of the Chamaejasmenin C Peak
Symptoms:
The Chamaejasmenin C peak is asymmetrical with a drawn-out tail.
Poor peak integration and inaccurate quantification.
Possible Causes & Solutions:
Cause
Recommended Action
Secondary Interactions with Stationary Phase
1. Use a Base-Deactivated Column: Employ an end-capped column to minimize interactions between acidic silanol groups on the silica surface and the analyte. 2. Lower Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of residual silanol groups.
Column Overload
1. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure the column's loading capacity is not exceeded. 2. Use a Higher Capacity Column: If sample dilution is not feasible, consider a column with a larger internal diameter or a higher stationary phase loading.
Column Contamination or Degradation
1. Flush the Column: Wash the column with a strong solvent to remove potential contaminants. 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample. 3. Replace the Column: If the column performance does not improve after cleaning, it may be degraded and require replacement.
Mismatched Sample Solvent and Mobile Phase
Ensure Solvent Compatibility: The sample should be dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase to prevent peak distortion.
Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to diagnosing and resolving peak tailing issues.
Experimental Protocols
This section provides a detailed methodology for a typical UPLC analysis of biflavonoids from Stellera chamaejasme, which can be adapted for enhancing the resolution of Chamaejasmenin C.
UPLC Method for Biflavonoid Analysis
This method is adapted from a validated procedure for the simultaneous determination of five flavonoids from Stellera chamaejasme L. and serves as a robust starting point for method development for Chamaejasmenin C.
1. Instrumentation and Chromatographic Conditions:
System: Ultra-High-Performance Liquid Chromatography (UPLC) system with a tandem mass spectrometer (MS/MS) or a photodiode array (PDA) detector.
Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) or equivalent.[4][5]
PDA: Monitor at the UV maxima of Chamaejasmenin C (if known) or scan a range (e.g., 200-400 nm).
MS/MS: Use multiple reaction monitoring (MRM) in positive or negative ionization mode, depending on the ionization efficiency of Chamaejasmenin C.
2. Sample Preparation:
Extraction: The dried and powdered roots of Stellera chamaejasme can be extracted with methanol or ethanol using ultrasonication or maceration.
Purification (Optional): For complex extracts, a preliminary separation using column chromatography over silica gel with a gradient of petroleum ether/ethyl acetate can be performed to obtain a fraction enriched with biflavonoids.[6][7][8]
Final Sample: The dried extract or fraction is redissolved in the initial mobile phase composition and filtered through a 0.22 µm syringe filter before injection.
Frequently Asked Questions (FAQs)
Q1: What is the best type of column to use for separating Chamaejasmenin C?
A1: A reversed-phase C18 column is a good starting point for the separation of biflavonoids like Chamaejasmenin C.[4][5][9] For enhanced resolution, consider columns with smaller particle sizes (e.g., sub-2 µm or 2.7 µm) which provide higher efficiency. If co-elution is an issue, exploring alternative stationary phases such as phenyl-hexyl or those with polar end-capping can provide different selectivity.
Q2: My Chamaejasmenin C peak is very broad. What can I do to make it sharper?
A2: Broad peaks can be caused by several factors. First, ensure your sample is dissolved in a solvent that is weaker than your initial mobile phase. A mismatch can cause band broadening. Second, check for and eliminate any excessive extra-column volume in your HPLC system (e.g., long tubing). Finally, consider optimizing the flow rate; a lower flow rate can sometimes improve peak shape, but be mindful of increasing run times.
Q3: How can I improve the sensitivity of my analysis for low concentrations of Chamaejasmenin C?
A3: To improve sensitivity, consider the following:
Optimize the detector wavelength: Ensure you are monitoring at the UV absorbance maximum of Chamaejasmenin C.
Use a more sensitive detector: A mass spectrometer will offer significantly higher sensitivity and selectivity compared to a UV detector.
Increase the injection volume: Be cautious not to overload the column, which can lead to peak distortion.
Sample pre-concentration: Utilize solid-phase extraction (SPE) to concentrate the analyte before injection.
Q4: I see a split peak for what should be Chamaejasmenin C. What could be the cause?
A4: Peak splitting can arise from a few issues:
Column blockage: A partially blocked frit at the column inlet can distort the sample band. Try reversing and flushing the column (if the manufacturer allows).
Sample solvent effect: If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak splitting. Re-dissolve your sample in the initial mobile phase.
Co-elution of an isomer: It is possible that an isomer of Chamaejasmenin C is co-eluting. In this case, you will need to further optimize your mobile phase composition or try a different column chemistry to resolve the two compounds.
Q5: What is a good starting mobile phase for method development for Chamaejasmenin C?
A5: A common and effective mobile phase for the separation of flavonoids is a gradient of water and methanol or acetonitrile, with a small amount of acid added to both solvents.[1] A good starting point is a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol or acetonitrile (Solvent B). You can begin with a broad gradient (e.g., 5% to 95% B over 20-30 minutes) to determine the approximate elution time of Chamaejasmenin C and then develop a shallower, more focused gradient around that point to improve resolution.
Technical Support Center: Refining Dosage and Administration of Chamaejasmenin C for In Vivo Studies
Welcome to the technical support center for researchers working with Chamaejasmenin C. This resource provides troubleshooting guidance and frequently asked questions to assist in the development of robust in vivo experim...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for researchers working with Chamaejasmenin C. This resource provides troubleshooting guidance and frequently asked questions to assist in the development of robust in vivo experimental protocols. As there is limited published data on the in vivo dosage and administration of isolated Chamaejasmenin C, this guide leverages information from related biflavonoids found in Stellera chamaejasme and general principles of preclinical drug development to provide a framework for your studies.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when determining the in vivo dosage for Chamaejasmenin C?
A1: Start by reviewing the in vitro cytotoxicity data for Chamaejasmenin C and related biflavonoids. Compounds like Chamaejasmenin B and Neochamaejasmin C have shown potent anti-proliferative effects in various human solid tumor cell lines, with IC50 values ranging from 1.08 to 15.97 μmol/L.[1] This data can be used to estimate a starting dose range for in vivo efficacy studies. It is crucial to conduct a dose-range finding study in a small cohort of animals to determine the maximum tolerated dose (MTD).
Q2: What are the common administration routes for biflavonoids from Stellera chamaejasme?
A2: Published studies on extracts and related compounds from Stellera chamaejasme have utilized several administration routes. Oral administration of an ethyl acetate extract has been performed in rats to study the pharmacokinetics of its flavonoid constituents.[2] Additionally, topical application of a 1% or 3% ethanol extract has been used in mice.[3] The choice of administration route (e.g., oral, intraperitoneal, intravenous, subcutaneous) will depend on the physicochemical properties of your Chamaejasmenin C formulation and the objectives of your study.
Q3: How can I address the poor aqueous solubility of Chamaejasmenin C for in vivo administration?
A3: Poor solubility is a common challenge with many natural compounds, including biflavonoids. For in vitro studies, stock solutions are often prepared in dimethyl sulfoxide (DMSO).[4] For in vivo studies, it is essential to use a biocompatible vehicle. Consider formulating Chamaejasmenin C in a mixture of solvents, such as DMSO and polyethylene glycol (PEG), or using oil-based suspensions for subcutaneous administration. Encapsulation in nanoparticles or liposomes can also enhance solubility and stability.
Q4: Are there any known drug interactions I should be aware of when working with biflavonoids from Stellera chamaejasme?
A4: Yes, some biflavonoids from Stellera chamaejasme can interact with drug transporters. For instance, Neochamaejasmin B has been shown to inhibit MRP2 and BCRP, which can increase the bioavailability of co-administered compounds that are substrates of these transporters.[5] When designing your experiments, consider the potential for Chamaejasmenin C to modulate the activity of drug-metabolizing enzymes and transporters, which could affect the pharmacokinetics of other drugs or the compound itself.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low Bioavailability after Oral Administration
- Poor aqueous solubility- First-pass metabolism- Efflux by transporters like P-glycoprotein, MRP2, or BCRP
- Formulate with solubility enhancers (e.g., cyclodextrins, lipids).- Co-administer with a bioenhancer or an inhibitor of relevant efflux transporters (Note: Neochamaejasmin B has been shown to inhibit MRP2 and BCRP[5]).- Consider alternative administration routes like intraperitoneal or intravenous injection to bypass first-pass metabolism.
Precipitation of Compound in Formulation
- Compound concentration exceeds its solubility in the chosen vehicle.
- Reduce the concentration of Chamaejasmenin C.- Use a co-solvent system (e.g., DMSO, PEG, ethanol).- Prepare a suspension with micronized particles and a suspending agent.
Unexpected Toxicity or Adverse Events in Animals
- The administered dose is above the maximum tolerated dose (MTD).- Off-target effects of the compound.- Vehicle toxicity.
- Conduct a thorough dose-escalation study to determine the MTD.- Closely monitor animals for clinical signs of toxicity.- Include a vehicle-only control group to rule out vehicle-related effects.
High Variability in Pharmacokinetic or Efficacy Data
- Inconsistent formulation preparation.- Variability in animal handling and dosing technique.- Inter-animal differences in metabolism.
- Standardize the formulation preparation protocol.- Ensure consistent and accurate dosing for all animals.- Increase the number of animals per group to improve statistical power.
Data Presentation
Table 1: In Vitro Cytotoxicity of Biflavonoids from Stellera chamaejasme
1. Preparation of Chamaejasmenin C for In Vivo Administration (Example for Oral Gavage)
This protocol is a general guideline and should be optimized based on the physicochemical properties of your specific batch of Chamaejasmenin C.
Materials:
Chamaejasmenin C powder
Dimethyl sulfoxide (DMSO)
Polyethylene glycol 400 (PEG400)
Saline (0.9% NaCl)
Sterile microcentrifuge tubes
Vortex mixer
Sonicator
Procedure:
Weigh the required amount of Chamaejasmenin C powder in a sterile microcentrifuge tube.
Add a small volume of DMSO to dissolve the powder completely. Vortex and sonicate briefly if necessary. A stock solution of 100 mg/ml in DMSO has been reported for Stellera chamaejasme extracts.[4]
Add PEG400 to the DMSO solution and vortex thoroughly to ensure a homogenous mixture. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline.
Add the required volume of saline to the mixture and vortex again. The final formulation should be a clear solution. If precipitation occurs, adjust the solvent ratios or consider preparing a suspension.
Prepare the formulation fresh before each administration to ensure stability.
2. Pharmacokinetic Study of Biflavonoids in Rats (Adapted from a study on S. chamaejasme extract)
This protocol provides a framework for conducting a pharmacokinetic study of Chamaejasmenin C in rats.
Animal Model:
Male Sprague-Dawley rats (200-250 g)
Dosing:
Administer the Chamaejasmenin C formulation via oral gavage at a predetermined dose.
Blood Sampling:
Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
Store the plasma samples at -80°C until analysis.
Sample Analysis (UPLC-MS/MS):
Develop and validate a sensitive and selective UPLC-MS/MS method for the quantification of Chamaejasmenin C in rat plasma. A previously published method for related flavonoids utilized an Agilent Poroshell 120 EC-C18 column with a gradient elution of methanol and water containing 0.1% formic acid.[2]
Prepare plasma samples by liquid-liquid extraction with ethyl acetate.
Analyze the samples using UPLC-MS/MS in multiple reaction monitoring (MRM) mode.
Data Analysis:
Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using appropriate software.
Mandatory Visualizations
Caption: General workflow for establishing the in vivo dosage and administration of Chamaejasmenin C.
Caption: Hypothesized signaling pathway for Chamaejasmenin C based on related compounds.
Minimizing batch-to-batch variability of Chamaejasmenin C extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Chamaejasmenin C extracts from Stellera chamaejas...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Chamaejasmenin C extracts from Stellera chamaejasme L.
Frequently Asked Questions (FAQs)
Q1: What is Chamaejasmenin C and what is its primary source?
A1: Chamaejasmenin C is a biflavonoid compound that has been isolated from the roots of Stellera chamaejasme L., a perennial plant used in traditional Chinese medicine. It is being investigated for various pharmacological activities.
Q2: What are the main causes of batch-to-batch variability in Chamaejasmenin C extracts?
A2: Batch-to-batch variability in botanical extracts is a common issue stemming from several factors. For Chamaejasmenin C extracts, these can include:
Raw Material Variation : Differences in the genetic makeup of Stellera chamaejasme L. plants, geographical location, climate, harvest time, and post-harvest processing can all impact the chemical composition of the raw material.
Extraction Method : The choice of extraction solvent, temperature, time, and technique (e.g., maceration, sonication, reflux) can significantly affect the yield and purity of Chamaejasmenin C.
Solvent Purity and Ratio : The purity of the solvent used and the solvent-to-solid ratio can influence extraction efficiency.
Storage Conditions : Improper storage of the plant material or the final extract can lead to degradation of Chamaejasmenin C. Flavonoids can be sensitive to light, temperature, and oxygen.
Q3: What is the stability of Chamaejasmenin C during extraction and storage?
A3: As a flavonoid, the stability of Chamaejasmenin C can be influenced by factors such as temperature, light, pH, and the presence of oxygen. Higher temperatures and prolonged exposure to light can lead to degradation. It is recommended to store extracts in a cool, dark place. The choice of solvent can also impact stability.
Q4: Which analytical techniques are recommended for quantifying Chamaejasmenin C in extracts?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of Chamaejasmenin C. HPLC provides excellent separation of complex mixtures found in plant extracts and allows for accurate and precise quantification.
Q5: What are the known biological activities of Chamaejasmenin C extracts?
A5: Extracts of Stellera chamaejasme L., which contain Chamaejasmenin C, have been shown to inhibit adipocyte differentiation through the activation of the extracellular signal-regulated kinase (ERK) signaling pathway.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of Chamaejasmenin C.
Problem
Potential Cause(s)
Recommended Solution(s)
Low Yield of Chamaejasmenin C
- Inappropriate solvent selection.- Inefficient extraction method.- Poor quality of raw plant material.- Insufficient extraction time or temperature.
- Solvent Optimization : Use polar solvents like methanol or ethanol, as biflavonoids are generally more soluble in them. A 75% ethanol solution has been shown to be effective.- Method Selection : Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency over simple maceration.- Raw Material Quality : Ensure the use of high-quality, properly identified, and dried root material of Stellera chamaejasme L.- Parameter Optimization : Increase extraction time and/or temperature within a reasonable range to enhance yield, but be mindful of potential degradation at very high temperatures.
High Batch-to-Batch Variability in Chamaejasmenin C Content
- Inconsistent raw material sourcing.- Variation in extraction parameters between batches.- Inconsistent solvent-to-solid ratio.
- Standardize Raw Material : Source plant material from a single, reputable supplier. If possible, use material from the same harvest.- Standard Operating Procedures (SOPs) : Develop and strictly follow SOPs for the entire extraction process, including solvent preparation, extraction time, temperature, and agitation speed.- Consistent Ratios : Maintain a consistent and documented solvent-to-solid ratio for all extractions.
Presence of Impurities in the Final Extract
- Incomplete removal of non-polar compounds.- Co-extraction of other compounds with similar polarity.
- Pre-extraction with Non-polar Solvents : Before the main extraction, wash the powdered plant material with a non-polar solvent like hexane to remove lipids and other non-polar impurities.- Chromatographic Purification : If a higher purity is required, further purification of the crude extract can be performed using column chromatography with silica gel or other suitable stationary phases.
Degradation of Chamaejasmenin C During Processing
- Exposure to high temperatures for extended periods.- Exposure to light.- Presence of oxidative enzymes.
- Temperature Control : Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at a controlled temperature.- Light Protection : Protect the extract from direct light by using amber glassware or covering containers with aluminum foil.- Enzyme Deactivation : Consider a brief heat treatment of the raw material (blanching) to deactivate enzymes before extraction, though this must be balanced against potential degradation of the target compound.
Experimental Protocols
Protocol 1: Methanol Extraction of Stellera chamaejasme L.
This protocol is based on a method used to produce an extract that was shown to inhibit adipocyte differentiation.
1. Materials and Equipment:
Dried roots of Stellera chamaejasme L.
Methanol (analytical grade)
Grinder or mill
Shaker or magnetic stirrer
Filter paper (Whatman No. 1 or equivalent)
Rotary evaporator
Freeze-dryer (lyophilizer)
2. Procedure:
Grind the dried roots of Stellera chamaejasme L. to a fine powder.
Weigh the powdered plant material.
Add methanol to the powdered material at a 1:10 solid-to-solvent ratio (w/v).
Macerate the mixture at room temperature for 24 hours with continuous shaking or stirring.
Filter the mixture through filter paper to separate the extract from the solid residue.
Collect the filtrate (the methanol extract).
Concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C until the methanol is completely removed.
Freeze the concentrated extract and then lyophilize it to obtain a dry powder.
Store the dried extract at -20°C in a tightly sealed, light-protected container.
Protocol 2: 75% Ethanol Extraction of Stellera chamaejasme L.
This protocol provides an alternative extraction using a common and effective solvent.
1. Materials and Equipment:
Dried roots of Stellera chamaejasme L.
Ethanol (99.9%) and distilled water
Grinder or mill
Reflux apparatus
Filter paper
Rotary evaporator
2. Procedure:
Prepare a 75% (v/v) ethanol solution by mixing 750 ml of ethanol with 250 ml of distilled water.
Grind the dried roots of Stellera chamaejasme L. to a coarse powder.
Weigh 100 g of the powdered material and place it in a round-bottom flask.
Add 1 L of 75% ethanol to the flask.
Perform extraction under reflux for 2 hours.
Allow the mixture to cool to room temperature and then filter it.
Collect the filtrate and concentrate it using a rotary evaporator at a controlled temperature (40-50°C).
Dry the resulting extract in a vacuum oven to a constant weight.
Store the dried extract in a desiccator in a cool, dark place.
Data Presentation
The following table summarizes the extraction yields obtained from Stellera chamaejasme L. using different solvents. This data is crucial for selecting an appropriate solvent system to maximize extractable material.
Table 1: Comparison of Extraction Yields from Stellera chamaejasme L. using Different Solvents.
Plant Part
Solvent
Extraction Method
Mean Yield (%)
Roots
Ethanol (EtOH)
Maceration
13.6 ± 1.5
Roots
Dichloromethane (DCM)
Maceration
3.6 ± 0.2
Aerial Parts
Ethanol (EtOH)
Maceration
10.5 ± 3.5
Aerial Parts
Dichloromethane (DCM)
Maceration
3.0 ± 0.1
Data adapted from a study by Rodrigues et al. (2023).
Mandatory Visualizations
Signaling Pathway
Caption: SCL extract inhibits adipogenesis via the ERK signaling pathway.
Experimental Workflow
Optimization
Strategies to increase the potency of Chamaejasmenin C derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chamaejasmenin C and its derivatives. Frequ...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chamaejasmenin C and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is Chamaejasmenin C and what are its known biological activities?
Chamaejasmenin C is a C3/C3"-linked biflavanone isolated from the roots of Stellera chamaejasme.[1][2] Biflavonoids from this plant, including Chamaejasmenin C and its stereoisomers, have demonstrated a range of biological activities, most notably potent anti-proliferative effects against various human cancer cell lines.[3][4] Other related compounds from Stellera chamaejasme have also shown anti-inflammatory and antiviral properties.[5]
Q2: Which signaling pathways are modulated by Chamaejasmenin C and its related compounds?
While the direct pathway for Chamaejasmenin C is not fully elucidated, related biflavonoids from Stellera chamaejasme have been shown to act through several key cancer-related signaling pathways:
Mitochondrial-Mediated Apoptosis: Neochamaejasmin A, a related biflavonoid, induces apoptosis in human hepatoma cells through a mechanism involving the generation of reactive oxygen species (ROS). This leads to the activation of the ERK1/2 and JNK signaling pathways, which in turn disrupts the mitochondrial membrane potential and triggers the caspase cascade.[6]
DNA Damage and Cell Cycle Arrest: Chamaejasmenin B and Neochamaejasmin C, which are stereoisomers, have been shown to induce DNA damage, as indicated by the expression of the marker γ-H2AX. This damage leads to cell cycle arrest in the G0/G1 phase and subsequent apoptosis in cancer cells.[3][4]
JAK2/PI3K/AKT Pathway: Other phytochemicals from Stellera chamaejasme, such as Wikstroelide J, have been found to downregulate the JAK2/PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[7]
Q3: What are the key structural features of biflavonoids that I should consider for increasing potency?
Based on studies of various flavonoids, the following structural features are often critical for biological activity and can be targeted for modification to potentially enhance potency:
Stereochemistry: The stereoisomers Chamaejasmenin B and Neochamaejasmin C exhibit different potencies, with Chamaejasmenin B being slightly more potent against several cancer cell lines. This highlights the importance of the stereoconfiguration at the C2" position.[3][4]
Hydroxylation Patterns: The number and position of hydroxyl groups on the aromatic rings (A and B rings) are crucial for the antioxidant and anti-proliferative activities of flavonoids.[8][9]
C2-C3 Double Bond: The presence of a C2-C3 double bond in the C ring, in conjunction with a 4-carbonyl group, is a key structural feature for the anti-cancer activity of many flavonoids.[10]
Substitution on Aromatic Rings: Nonpolar substitutions at various positions on the A and B rings can influence the interaction of the flavonoid with biological targets like efflux pumps in cancer cells.[10]
Troubleshooting Guides
Guide 1: Low Yield or Failed Synthesis of Derivatives
Issue
Possible Cause
Suggested Solution
Low yield during coupling of flavonoid monomers
Inefficient coupling reaction conditions.
Optimize the coupling reaction. For C-C bond formation to create the biflavonoid linkage, explore different coupling strategies such as Suzuki or Ullmann reactions. Vary the catalyst, ligand, base, and solvent to improve efficiency.[2]
Difficulty with selective protection and deprotection of hydroxyl groups
Protecting groups are not stable under the reaction conditions or are difficult to remove.
Choose protecting groups that are stable to the subsequent reaction conditions. For phenolic hydroxyls, consider using TBS (tert-butyldimethylsilyl) or MOM (methoxymethyl) ethers. For deprotection, use conditions that do not affect other parts of the molecule. For instance, TBS can be removed with TBAF (tetra-n-butylammonium fluoride), while MOM is typically cleaved with mild acid.
Formation of multiple unintended byproducts
Non-selective reactions or side reactions.
Ensure starting materials are pure. Use highly selective reagents and control reaction conditions (temperature, reaction time) precisely. Consider using a different synthetic route that offers better control over regioselectivity.
Degradation of the flavonoid core
Harsh reaction conditions (strong acid or base, high temperature).
Employ milder reaction conditions. For example, use milder bases like K₂CO₃ or DIPEA instead of strong bases. Keep reaction temperatures as low as possible.
Guide 2: Inconsistent or Unreliable Cytotoxicity Assay Results
Issue
Possible Cause
Suggested Solution
High variability between replicate wells
Uneven cell seeding, pipetting errors, or edge effects in the microplate.
Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency and avoid using the outer wells of the plate, which are more prone to evaporation.
Low signal-to-noise ratio
Suboptimal cell number, insufficient incubation time with the compound or assay reagent.
Optimize the cell density per well to ensure the signal is within the linear range of the assay.[11] Determine the optimal incubation time for both the test compound and the assay reagent (e.g., MTT, SRB).
Compound precipitation in culture media
Poor solubility of the derivative.
Dissolve the compound in a suitable solvent like DMSO at a high concentration and then dilute it in the culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%). If solubility is still an issue, consider derivatization strategies to improve it, such as adding hydrophilic groups.
Interference of the compound with the assay
The compound may directly react with the assay reagent (e.g., reduce MTT) or have inherent color that interferes with absorbance readings.
Run a control with the compound in cell-free media to check for direct reaction with the assay reagent. If there is interference, consider using a different cytotoxicity assay that relies on a different principle (e.g., LDH release assay, ATP-based assay).[12][13]
Quantitative Data Summary
The following table summarizes the in vitro anti-proliferative activity of Chamaejasmenin B and Neochamaejasmin C against a panel of human cancer cell lines. The data is presented as IC₅₀ values (the concentration of the compound that inhibits cell growth by 50%).
Cell Line
Cancer Type
Chamaejasmenin B IC₅₀ (μmol/L)
Neochamaejasmin C IC₅₀ (μmol/L)
A549
Non-small cell lung cancer
1.08
3.21
KHOS
Osteosarcoma
2.11
3.07
HepG2
Liver carcinoma
4.32
6.54
SMMC-7721
Liver carcinoma
3.98
7.12
MG63
Osteosarcoma
5.12
8.93
U2OS
Osteosarcoma
6.34
10.21
HCT-116
Colon cancer
8.91
12.54
HeLa
Cervical cancer
10.8
15.97
Data extracted from Zhang C, et al. (2013). In vitro anti-cancer activity of chamaejasmenin B and neochamaejasmin C isolated from the root of Stellera chamaejasme L. Acta Pharmacologica Sinica.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from the method used to evaluate the cytotoxicity of Chamaejasmenin B and Neochamaejasmin C.[4][14]
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment: Prepare a stock solution of the Chamaejasmenin C derivative in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
Incubation: Incubate the plates for 48-72 hours.
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot Analysis for DNA Damage Marker γ-H2AX
This protocol is a general method to assess DNA damage induced by the test compounds.[14]
Cell Treatment and Lysis: Plate and treat cells with the Chamaejasmenin C derivative as described for the cytotoxicity assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody against γ-H2AX overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
Washing: Wash the membrane three times with TBST for 10 minutes each.
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Washing: Wash the membrane three times with TBST for 10 minutes each.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
Analysis: Quantify the band intensities using densitometry software and normalize the expression of γ-H2AX to the loading control.
Visualizations
Caption: Experimental workflow for synthesis and evaluation of Chamaejasmenin C derivatives.
Caption: ROS-mediated mitochondrial apoptosis pathway induced by related biflavonoids.
Chamaejasmenin C: Evaluating Anti-Tumor Efficacy in Xenograft Models – A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the anti-tumor effects of Chamaejasmenin C, a biflavonoid isolated from the plant Stellera chamaejasme, in pre...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of Chamaejasmenin C, a biflavonoid isolated from the plant Stellera chamaejasme, in preclinical xenograft models. The data presented here is compiled from various studies to offer an objective overview of its performance, with a focus on experimental evidence. While direct head-to-head comparative studies with standard-of-care chemotherapeutics are limited, this guide aims to provide a baseline for evaluating the potential of Chamaejasmenin C as an anti-cancer agent by presenting its efficacy alongside data from separate studies on commonly used drugs in similar models.
Performance Comparison in Xenograft Models
The anti-tumor activity of extracts from Stellera chamaejasme, containing active compounds like Chamaejasmenin C, has been evaluated in various cancer cell line xenograft models. The following tables summarize the key findings and provide an indirect comparison with standard chemotherapeutic agents, doxorubicin and paclitaxel.
Table 1: Anti-Tumor Effects of Stellera chamaejasme Extract (ESC) in a Hepatocarcinoma Xenograft Model
Treatment Group
Dosage
Tumor Inhibition Rate
Key Findings
ESC
Not specified
Increased following administration
Showed potent anti-proliferative efficacy with little systemic toxicity.[1]
Vehicle Control
-
-
-
Table 2: Anti-Metastatic Effects of Stellera chamaejasme Extract (ESC) in a Breast Cancer Xenograft Model
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited xenograft studies.
Implantation: Cells were inoculated into the mammary fat pad.
Treatment: Low doses of Stellera chamaejasme extract (ESC) (0.10 mg/kg or 1.00 mg/kg).
Evaluation:
Primary tumor growth was monitored.
Primary tumors were surgically removed on day 42.
Metastasis was visualized and quantified using a small animal imaging system.
The number of lung metastatic foci was counted.
Mechanism of Action: Signaling Pathways
Chamaejasmenin C and related compounds from Stellera chamaejasme exert their anti-tumor effects by modulating several key signaling pathways, primarily inducing apoptosis and cell cycle arrest.
Apoptosis Induction
Extracts from Stellera chamaejasme have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6]
Extrinsic Pathway: Involves the activation of death receptors on the cell surface, leading to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent activation of caspase-8 and caspase-3.[5]
Intrinsic Pathway: Triggered by cellular stress, leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspase-9 and the downstream caspase cascade.[6]
Caption: Apoptosis signaling pathways activated by Chamaejasmenin C.
Cell Cycle Arrest
Extracts from Stellera chamaejasme have been demonstrated to cause G2/M phase cell cycle arrest in hepatocarcinoma cells.[1] This is achieved by downregulating cyclin B1 and increasing the phosphorylation of CDK1, which prevents the cells from entering mitosis.
A Comparative Analysis of the Anticancer Potential of Chamaejasmenin C and Other Biflavonoids
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the anticancer activity of Chamaejasmenin C and other prominent biflavonoids. Biflavonoids, a cl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the anticancer activity of Chamaejasmenin C and other prominent biflavonoids. Biflavonoids, a class of plant-derived polyphenolic compounds, have garnered significant attention in oncology research for their potential as therapeutic agents. This document synthesizes experimental data on their cytotoxic effects, mechanisms of action, and impact on key cellular signaling pathways, offering a valuable resource for researchers and professionals in drug development.
Comparative Cytotoxicity of Biflavonoids Against Various Cancer Cell Lines
The in vitro cytotoxic activity of biflavonoids is a primary indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Biflavonoids exert their anticancer effects through a variety of mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.
Induction of Apoptosis
Chamaejasmenin B and Neochamaejasmin C have been shown to induce apoptosis in cancer cells. This process is often mediated through the intrinsic (mitochondrial) pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis.[8]
Similarly, amentoflavone and ginkgetin have also been reported to induce apoptosis through the mitochondrial pathway.[4][9] Hinokiflavone's pro-apoptotic activity is also well-documented.[7]
Cell Cycle Arrest
Another key mechanism of action for these biflavonoids is the disruption of the normal cell cycle progression in cancer cells, preventing their proliferation. Chamaejasmenin B and Neochamaejasmin C have been observed to cause G0/G1 phase arrest in A549 and KHOS cells.[1][2] Neochamaejasmin A, a related compound, induces G2/M phase arrest in melanoma cells.[10]
Amentoflavone has been shown to induce G1 phase arrest in esophageal squamous carcinoma cells.[11] Ginkgetin can induce either G0/G1 or G2/M arrest depending on the cancer cell type.[12] Hinokiflavone has also been reported to cause cell cycle arrest.[13]
Signaling Pathways Modulated by Biflavonoids
The anticancer activities of biflavonoids are underpinned by their ability to modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Several biflavonoids, including amentoflavone and ginkgetin, have been shown to inhibit this pathway, thereby promoting apoptosis and inhibiting proliferation.[4][5]
Caption: Inhibition of the PI3K/Akt signaling pathway by biflavonoids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Neochamaejasmin A has been shown to activate the JNK and p38 MAPK pathways, which are generally associated with pro-apoptotic responses.[10]
Caption: Modulation of the MAPK signaling pathway by biflavonoids.
Apoptosis Signaling Pathway
The induction of apoptosis by biflavonoids involves a complex interplay of pro- and anti-apoptotic proteins, leading to the activation of caspases.
Caption: Induction of the intrinsic apoptosis pathway by biflavonoids.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the analysis of biflavonoid anticancer activity. Specific parameters may vary between studies.
Cell Viability Assay (MTT Assay)
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
Treatment: Cells are treated with various concentrations of the biflavonoid for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Caption: General workflow for a cell viability MTT assay.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
Cell Treatment: Cells are treated with the biflavonoid at the desired concentrations.
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions, typically for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
Cell Treatment and Harvesting: Cells are treated with the biflavonoid and then harvested.
Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
Staining: Fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A.
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Western Blot Analysis
Protein Extraction: Following treatment with the biflavonoid, cells are lysed to extract total protein.
Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, caspases, Akt, ERK), followed by incubation with a corresponding secondary antibody.
Detection: The protein bands are visualized using a chemiluminescence detection system.
A Comparative Guide to Analytical Methods for the Quantification of Chamaejasmenin C
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of two prominent analytical methods for the quantification of Chamaejasmenin C: High-Performance Liquid Chromatog...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent analytical methods for the quantification of Chamaejasmenin C: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The objective is to present a clear comparison of their performance based on key validation parameters, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
While a direct cross-validation study for Chamaejasmenin C is not publicly available, this guide leverages published data for a closely related stereoisomer, neochamaejasmin A, quantified by UPLC-MS/MS, and presents a representative HPLC-UV method based on typical performance characteristics for similar flavonoid compounds.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative performance of a UPLC-MS/MS method and a representative HPLC-UV method for the analysis of Chamaejasmenin C or its isomers.
Table 1: Comparison of Validation Parameters for UPLC-MS/MS and a Representative HPLC-UV Method
A Comparative Analysis of Chamaejasmenin C and Standard-of-Care Drugs in Preclinical Models
For Immediate Release This guide offers a comparative overview of the preclinical efficacy of Chamaejasmenin C, a biflavonoid isolated from the plant Stellera chamaejasme, against established standard-of-care drugs in th...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This guide offers a comparative overview of the preclinical efficacy of Chamaejasmenin C, a biflavonoid isolated from the plant Stellera chamaejasme, against established standard-of-care drugs in the fields of oncology, osteoporosis, and cardiovascular safety. The data presented is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of Chamaejasmenin C's potential therapeutic applications.
Executive Summary
Chamaejasmenin C has demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies. This report provides a direct comparison of its in vitro efficacy with that of standard chemotherapeutic agents, doxorubicin and cisplatin, against the human non-small cell lung cancer cell line, A549. Furthermore, this guide explores the potential of Chamaejasmenin C in bone biology and its preliminary cardiovascular safety profile in comparison to drugs with known cardiotoxic effects. All data is presented in a comparative format to facilitate objective assessment.
Oncology: In Vitro Cytotoxicity Analysis
Chamaejasmenin C and its related compound, neochamaejasmin C, have shown potent anti-proliferative effects across a range of human solid tumor cell lines.[1] Their efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to that of standard chemotherapeutic agents.
Comparative IC50 Values against A549 Lung Cancer Cells
The following table summarizes the IC50 values of Chamaejasmenin C, doxorubicin, and cisplatin against the A549 human non-small cell lung cancer cell line, providing a quantitative measure of their cytotoxic potential.
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.
Mechanism of Action: Induction of Apoptosis
Both Chamaejasmenin C and standard chemotherapeutics like doxorubicin induce cancer cell death through apoptosis.
Chamaejasmenin C: Treatment of A549 cells with Chamaejasmenin C leads to the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of the caspase cascade, ultimately resulting in apoptotic cell death.[2]
Doxorubicin: Doxorubicin is also known to induce apoptosis in A549 cells, a process that can be enhanced by the inhibition of autophagy.[10][11]
Experimental Workflow for Apoptosis Assessment
Workflow for Annexin V/PI apoptosis assay.
Osteoporosis: Inhibition of Osteoclastogenesis
While direct studies on Chamaejasmenin C's effect on osteoporosis are not yet available, its potential can be contextualized by comparing the mechanisms of standard-of-care drugs like alendronate, which target osteoclasts.
Standard-of-Care: Alendronate
Alendronate, a bisphosphonate, is a first-line treatment for osteoporosis. It functions by inhibiting the activity of osteoclasts, the cells responsible for bone resorption. In vitro studies have shown that alendronate significantly decreases the formation and activity of osteoclasts derived from precursor cells.[12][13]
Hypothetical Signaling Pathway for Osteoclast Inhibition
RANKL signaling in osteoclastogenesis and potential points of inhibition.
Cardiovascular Safety Profile
A critical aspect of drug development is assessing cardiovascular safety. Doxorubicin, a highly effective anticancer agent, is known for its dose-dependent cardiotoxicity.
Doxorubicin-Induced Cardiotoxicity
In vitro studies using the H9c2 rat cardiomyocyte cell line have demonstrated that doxorubicin treatment leads to a time-dependent reduction in cell viability.[14] This toxicity is a significant limiting factor in its clinical use.
Chamaejasmenin C: Preliminary Safety Data
In a study evaluating the cytotoxicity of chamaejasmenin B and neochamaejasmin C, the IC50 values against normal Chang liver cells and H9C2 cardiomyoblast cells were both greater than 50 µmol/L.[15] This suggests a potential selective cytotoxic effect on rapidly proliferating cancer cells compared to quiescent normal cells, indicating a favorable preliminary cardiovascular safety profile.[15]
Cell Seeding: Plate cells (e.g., A549, H9c2) in 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours.
Treatment: Treat cells with various concentrations of the test compound (Chamaejasmenin C, doxorubicin, etc.) for the desired exposure time (e.g., 24, 48, 72 hours).
MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[10]
Apoptosis Assay (Annexin V-FITC/PI Staining)
Cell Treatment: Seed cells and treat with the desired compounds to induce apoptosis.
Cell Harvesting: Collect both floating and adherent cells by centrifugation.
Washing: Wash the cells twice with cold PBS.
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15-20 minutes at room temperature in the dark.[17][18]
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[17][18]
In Vitro Osteoclastogenesis Assay
Cell Culture: Culture bone marrow-derived macrophages (BMMs) or RAW 264.7 cells in the presence of macrophage colony-stimulating factor (M-CSF).
Differentiation Induction: Induce osteoclast differentiation by adding Receptor Activator of Nuclear Factor kappa-B ligand (RANKL).
Treatment: Treat the cells with various concentrations of the test compound (e.g., alendronate).
TRAP Staining: After several days of culture, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.
Quantification: Count the number of TRAP-positive multinucleated cells to assess osteoclast formation.[12][19]
Conclusion
The preclinical data currently available suggests that Chamaejasmenin C exhibits potent anticancer activity, with in vitro cytotoxicity against lung cancer cells comparable to or, in some instances, potentially more favorable than standard chemotherapeutic agents. Its mechanism of action involves the induction of apoptosis. Preliminary data also indicates a favorable cardiovascular safety profile. Further research is warranted to explore its efficacy in models of osteoporosis and to conduct head-to-head in vivo comparative studies against standard-of-care drugs to fully elucidate its therapeutic potential.
Replicating Published Findings on Chamaejasmenin C's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the anti-cancer mechanism of action of Chamaejasmenin C against established chemotherapeutic agents, supporte...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer mechanism of action of Chamaejasmenin C against established chemotherapeutic agents, supported by experimental data from published literature. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided to facilitate replication of findings.
I. Comparative Cytotoxicity
Chamaejasmenin C, a biflavonoid isolated from the plant Stellera chamaejasme, has demonstrated potent cytotoxic effects against a variety of cancer cell lines. To contextualize its efficacy, this section compares its half-maximal inhibitory concentration (IC50) values with those of standard chemotherapeutic drugs: Taxol (paclitaxel), Cisplatin, and Doxorubicin.
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies, such as incubation time and specific assay used. The data presented here is for informational purposes and highlights the need for head-to-head comparative studies under identical conditions.
II. Mechanism of Action: A Comparative Overview
Chamaejasmenin C appears to exert its anti-cancer effects through a multi-faceted approach, primarily by inducing cell cycle arrest and apoptosis. This section compares its known mechanisms with those of Taxol, Cisplatin, and Doxorubicin.
A. Cell Cycle Arrest
Chamaejasmenin C: Induces cell cycle arrest at the G2/M phase in A549 lung cancer cells.[3][4] This arrest prevents cancer cells from proceeding through mitosis and dividing.
Taxol: Also induces cell cycle arrest at the G2/M phase. Its primary mechanism is the stabilization of microtubules, preventing their dynamic instability required for mitotic spindle formation and chromosome segregation.
Cisplatin: Primarily causes DNA damage by forming intra-strand crosslinks, which can lead to cell cycle arrest at various checkpoints, including G1/S and G2/M, as the cell attempts to repair the DNA damage.
Doxorubicin: Intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This damage triggers cell cycle arrest, typically at the G2/M phase.
B. Induction of Apoptosis
Chamaejasmenin C: Triggers the intrinsic apoptosis pathway in A549 cells. This is characterized by:
Upregulation of Bax: A pro-apoptotic protein that promotes the release of cytochrome c from the mitochondria.[3][6][7]
Downregulation of Bcl-2: An anti-apoptotic protein that normally inhibits apoptosis.[3][6][7]
Activation of Caspase-9 and Caspase-3: Key executioner caspases that cleave cellular substrates, leading to the morphological changes of apoptosis.[3][4]
Cleavage of PARP: A substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis.[3][4][8][9]
Taxol: Apoptosis is induced following prolonged mitotic arrest. The exact signaling pathways can vary between cell types but often involve the mitochondrial pathway.
Cisplatin: DNA damage-induced apoptosis is a primary mechanism. The p53 tumor suppressor protein is often activated in response to cisplatin-induced DNA damage, leading to the upregulation of pro-apoptotic proteins.
Doxorubicin: The DNA damage caused by doxorubicin is a potent trigger for apoptosis, often involving both intrinsic and extrinsic pathways.
C. Inhibition of Tubulin Polymerization
Chamaejasmenin C: Studies suggest that Chamaejasmenin C may inhibit β-tubulin depolymerization, similar to the action of Taxol, but by interacting with a different site on the tubulin protein.[1][2] This disruption of microtubule dynamics contributes to its anti-mitotic and apoptotic effects.
Taxol: The classic mechanism of Taxol is the stabilization of microtubules, preventing their depolymerization.
III. Signaling Pathways
The anti-cancer activity of Chamaejasmenin C involves the modulation of key signaling pathways that regulate cell survival and proliferation.
Chamaejasmenin C Signaling Pathway
Caption: Proposed mechanism of action for Chamaejasmenin C.
IV. Experimental Protocols
To aid in the replication of these findings, detailed protocols for the key assays are provided below.
A. Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.
Methodology:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to attach overnight.
Drug Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
B. Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle.
Methodology:
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with the test compound for the desired time.
Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
Data Acquisition: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the amount of DNA in the cell.
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
C. Western Blot for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.
Methodology:
Protein Extraction: Treat cells with the test compound, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a protein assay such as the Bradford or BCA assay.
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, cleaved caspase-3, PARP, β-actin).
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
V. Logical Workflow for Replicating Findings
Caption: A logical workflow for the replication and comparative analysis.
A Comparative Guide to the Structure-Activity Relationship of Chamaejasmenin C Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of Chamaejasmenin C analogs, focusing on their structure-activity relationships (SAR) in the context of cancer re...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chamaejasmenin C analogs, focusing on their structure-activity relationships (SAR) in the context of cancer research. Chamaejasmenin C, a biflavanone isolated from the plant Stellera chamaejasme, and its related compounds have demonstrated significant potential as cytotoxic agents against various cancer cell lines. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the implicated signaling pathways to facilitate further research and drug development efforts in this area.
Data Presentation: Comparative Cytotoxicity of Biflavanone Analogs
The cytotoxic activity of biflavanones isolated from Stellera chamaejasme has been evaluated against a range of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Chamaejasmenin B and Neochamaejasmin C, two closely related analogs of Chamaejasmenin C.
Compound
Cell Line
Cancer Type
IC50 (µM)
Chamaejasmenin B
A549
Non-small cell lung cancer
1.08
KHOS
Osteosarcoma
Not specified, but sensitive
HepG2
Liver carcinoma
-
SMMC-7721
Liver carcinoma
-
MG63
Osteosarcoma
-
U2OS
Osteosarcoma
-
HCT-116
Colon cancer
-
HeLa
Cervical cancer
-
Neochamaejasmin C
A549
Non-small cell lung cancer
5.72
KHOS
Osteosarcoma
Not specified, but sensitive
HepG2
Liver carcinoma
-
SMMC-7721
Liver carcinoma
-
MG63
Osteosarcoma
-
U2OS
Osteosarcoma
-
HCT-116
Colon cancer
-
HeLa
Cervical cancer
-
Data extracted from a study by Liu et al. (2013). The study notes that IC50 values for Chamaejasmenin B ranged from 1.08 to 10.8 µmol/L and for Neochamaejasmin C from 3.07 to 15.97 µmol/L across the eight cell lines, with A549 and KHOS cells being the most sensitive.[1]
Structure-Activity Relationship Insights
Based on the available data, preliminary structure-activity relationships can be inferred:
Stereochemistry at C2" : The primary structural difference between Chamaejasmenin B and Neochamaejasmin C lies in the stereoconfiguration at the C2" position.[1] The data suggests that the stereochemistry of this position may influence cytotoxic potency, with Chamaejasmenin B generally exhibiting slightly higher activity than Neochamaejasmin C.[1]
General Biflavanone Scaffold : The potent anticancer activity of these compounds underscores the importance of the C-3/C-3"-linked biflavanone core for cytotoxicity.
A comprehensive SAR analysis is currently limited by the lack of publicly available data on a systematic series of synthesized Chamaejasmenin C analogs with varied substitutions. Further research involving the synthesis and biological evaluation of analogs with modifications at the A, B, C, and D rings is necessary to fully elucidate the contributions of different functional groups to the observed cytotoxic activity.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of Chamaejasmenin C analogs.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell viability and proliferation.
Cell Plating : Seed cells in 96-well microtiter plates at a density of 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
Compound Treatment : Add various concentrations of the test compounds (Chamaejasmenin C analogs) to the wells. Incubate for an additional 48 hours.
Cell Fixation : Terminate the assay by gently adding 50 μl of cold 50% (w/v) trichloroacetic acid (TCA) to each well, resulting in a final concentration of 10% TCA. Incubate at 4°C for 60 minutes to fix the cells.
Staining : Discard the supernatant and wash the plates five times with tap water. Air-dry the plates completely. Add 100 μl of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
Washing : Remove the unbound SRB dye by washing the plates five times with 1% acetic acid.
Solubilization and Absorbance Reading : Air-dry the plates again. Add 200 μl of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader. The optical density is proportional to the total cellular protein, which correlates with the number of viable cells.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between live, apoptotic, and necrotic cells.
Cell Culture and Treatment : Culture cells to approximately 80% confluency and then treat with the Chamaejasmenin C analog at the desired concentration for a specified time.
Cell Harvesting : Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them from the culture flask.
Washing : Wash the collected cells twice with cold phosphate-buffered saline (PBS).
Staining : Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
Incubation : Incubate the cells in the dark at room temperature for 15 minutes.
Analysis : Analyze the stained cells by flow cytometry.
Live cells : Annexin V-negative and PI-negative.
Early apoptotic cells : Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
Necrotic cells : Annexin V-negative and PI-positive.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
Protein Extraction : After treating cells with the Chamaejasmenin C analog, lyse the cells in RIPA buffer to extract total proteins.
Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay.
SDS-PAGE : Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection : After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the level of protein expression.
Mandatory Visualizations
Proposed Signaling Pathway for Chamaejasmenin C-Induced Apoptosis
While the precise signaling pathway for Chamaejasmenin C is still under investigation, studies on related biflavonoids like chamaejasmine suggest the involvement of the PI3K/Akt pathway in apoptosis induction.[2] The following diagram illustrates a plausible signaling cascade.
Caption: Proposed PI3K/Akt signaling pathway for Chamaejasmenin C-induced apoptosis.
Experimental Workflow for Cytotoxicity Screening and Apoptosis Confirmation
The following diagram outlines the typical experimental workflow for evaluating the anticancer properties of Chamaejasmenin C analogs.
Caption: Experimental workflow for evaluating Chamaejasmenin C analogs.
Head-to-Head Comparison: Chamaejasmenin B vs. Neochamaejasmin C Cytotoxicity
A detailed analysis of the anti-proliferative effects of two closely related biflavonones, Chamaejasmenin B and Neochamaejasmin C, reveals distinct differences in their cytotoxic potency across various human cancer cell...
Author: BenchChem Technical Support Team. Date: November 2025
A detailed analysis of the anti-proliferative effects of two closely related biflavonones, Chamaejasmenin B and Neochamaejasmin C, reveals distinct differences in their cytotoxic potency across various human cancer cell lines. This guide synthesizes the available experimental data to provide a clear comparison for researchers in oncology and drug development.
A key study directly comparing the two compounds demonstrated that both exhibit potent anti-proliferative effects. However, Chamaejasmenin B was found to be slightly more potent than Neochamaejasmin C in the eight human solid tumor cell lines tested.[1][2][3] The half-maximal inhibitory concentration (IC50) values for Chamaejasmenin B ranged from 1.08 to 10.8 µmol/L, while those for Neochamaejasmin C ranged from 3.07 to 15.97 µmol/L.[1][2][3]
The structural difference between the two compounds lies in the stereochemistry at the C2'' position, which may account for the observed variance in their cytotoxic activity.[2] Both compounds have been shown to induce cell cycle arrest at the G0/G1 phase, promote apoptosis, and cause DNA damage, indicating a multi-faceted mechanism of action against cancer cells.[1][2][3]
Quantitative Cytotoxicity Data
The following table summarizes the IC50 values of Chamaejasmenin B and Neochamaejasmin C in various human cancer cell lines, as determined by the Sulforhodamine B (SRB) assay.
Cell Line
Cancer Type
Chamaejasmenin B (IC50, µmol/L)
Neochamaejasmin C (IC50, µmol/L)
A549
Non-small cell lung cancer
1.08
3.07
KHOS
Osteosarcoma
Not explicitly stated but identified as highly sensitive
Not explicitly stated but identified as highly sensitive
The cytotoxic effects and mechanisms of action of Chamaejasmenin B and Neochamaejasmin C were elucidated through a series of key experiments.
1. Cell Culture and Treatment:
Cell Lines: A panel of eight human cancer cell lines was used: HepG2 and SMMC-7721 (liver carcinoma), A549 (non-small cell lung cancer), MG63, U2OS, and KHOS (osteosarcoma), HCT-116 (colon cancer), and HeLa (cervical cancer).[1][3]
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
Compound Application: Chamaejasmenin B and Neochamaejasmin C were dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations for designated time periods.
2. Cytotoxicity Assay (Sulforhodamine B - SRB Assay):
The anti-proliferative effects of the compounds were quantified using the SRB assay.[1][3] This method is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of the total cell biomass. The intensity of the bound dye is proportional to the number of living cells.
3. Apoptosis Analysis (Flow Cytometry):
To determine the extent of apoptosis induced by the compounds, flow cytometry analysis was performed.[1][3] This technique typically involves staining the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a DNA-intercalating dye like propidium iodide (PI) to identify late apoptotic and necrotic cells.
4. Cell Cycle Analysis (Flow Cytometry):
The effect of the compounds on cell cycle progression was also assessed using flow cytometry.[1][3] Cells were treated, harvested, fixed, and stained with a fluorescent dye that binds to DNA (e.g., PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
5. DNA Damage Detection (Immunofluorescence and Western Blotting):
The induction of DNA damage was evaluated by detecting the expression of the DNA damage marker γ-H2AX.[1]
Immunofluorescence: Cells were treated with the compounds, fixed, and then incubated with an antibody specific for γ-H2AX. A secondary antibody conjugated to a fluorophore was used for visualization under a fluorescence microscope.
Western Blotting: Protein lysates from treated cells were separated by gel electrophoresis, transferred to a membrane, and probed with an antibody against γ-H2AX to detect its expression levels.[1]
Visualized Experimental Workflow and Signaling Pathway
Validating the Neuroprotective Effects of Chamaejasmenin C in Primary Neurons: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for evaluating the neuroprotective potential of Chamaejasmenin C, a biflavonoid isolated from Stellera chamaejasme, in prima...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the neuroprotective potential of Chamaejasmenin C, a biflavonoid isolated from Stellera chamaejasme, in primary neuron cultures. While direct experimental data on the neuroprotective effects of Chamaejasmenin C in primary neurons is not yet available in published literature, this document offers a comprehensive template. It outlines the necessary experimental protocols and data presentation structures to systematically investigate and validate its efficacy against other neuroprotective agents.
Compounds from Stellera chamaejasme, including various biflavonoids and sesquiterpenoids, have demonstrated neuroprotective properties in cellular models by mitigating oxidative stress and neuroinflammation. For instance, certain sesquiterpenoids from this plant have been shown to protect PC-12 cells from sodium nitroprusside-induced damage by enhancing the expression of antioxidant enzymes. Furthermore, methylchamaejasmin, a related biflavonoid, has been found to inhibit the NLRP3 inflammasome, a key player in neuroinflammatory processes. These findings provide a strong rationale for investigating the neuroprotective capacity of Chamaejasmenin C.
This guide will enable researchers to generate and present the necessary data to build a robust case for the neuroprotective effects of Chamaejasmenin C.
Data Presentation: Comparative Analysis of Neuroprotective Efficacy
Effective validation requires a quantitative comparison of Chamaejasmenin C with established or experimental neuroprotective agents. The following tables provide a structured format for presenting key experimental data.
Table 1: Neuronal Viability Following Excitotoxic Insult
Treatment Group
Concentration (µM)
Neuronal Viability (%) (MTT Assay)
Lactate Dehydrogenase (LDH) Release (% of Control)
Control (Vehicle)
-
100 ± 5.2
5 ± 1.1
Glutamate (100 µM)
-
45 ± 4.8
85 ± 7.3
Chamaejasmenin C
1
55 ± 5.1
70 ± 6.5
10
75 ± 6.2
40 ± 5.8
50
88 ± 4.9
15 ± 3.2
Edaravone (Positive Control)
10
85 ± 5.5
20 ± 4.1
Alternative Compound X
10
78 ± 6.0
35 ± 5.2
Table 2: Assessment of Apoptosis in Primary Neurons
Treatment Group
Concentration (µM)
% Apoptotic Cells (Annexin V/PI Staining)
Caspase-3 Activity (Fold Change)
Control (Vehicle)
-
3 ± 0.8
1.0 ± 0.1
H₂O₂ (100 µM)
-
42 ± 3.5
4.5 ± 0.4
Chamaejasmenin C
1
35 ± 3.1
3.8 ± 0.3
10
20 ± 2.5
2.1 ± 0.2
50
8 ± 1.2
1.2 ± 0.1
Z-VAD-FMK (Positive Control)
20
10 ± 1.5
1.1 ± 0.1
Alternative Compound Y
10
25 ± 2.8
2.8 ± 0.3
Table 3: Quantification of Oxidative Stress Markers
Treatment Group
Concentration (µM)
Intracellular ROS Levels (DCF-DA Assay, % of Control)
Superoxide Dismutase (SOD) Activity (% of Control)
Control (Vehicle)
-
100 ± 8.1
100 ± 7.5
Rotenone (1 µM)
-
250 ± 15.3
40 ± 5.1
Chamaejasmenin C
1
210 ± 12.7
55 ± 6.2
10
150 ± 10.5
75 ± 7.0
50
110 ± 9.2
95 ± 8.3
N-acetylcysteine (NAC) (Positive Control)
1000
120 ± 10.1
90 ± 7.8
Alternative Compound Z
10
180 ± 11.8
65 ± 6.8
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of experimental findings.
1. Primary Cortical Neuron Culture
Source: Cortices are dissected from embryonic day 18 (E18) Sprague-Dawley rat or C57BL/6 mouse fetuses.
Dissociation: The cortical tissue is minced and incubated in a solution of 0.25% trypsin-EDTA for 15 minutes at 37°C. The digestion is stopped with a DMEM solution containing 10% fetal bovine serum (FBS). The tissue is then gently triturated using fire-polished Pasteur pipettes to obtain a single-cell suspension.
Plating: Neurons are plated on poly-D-lysine-coated 96-well plates (for viability assays) or 24-well plates with coverslips (for immunofluorescence) at a density of 1 x 10⁵ cells/cm².
Culture Medium: The cells are maintained in Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin. Cultures are maintained at 37°C in a humidified incubator with 5% CO₂.
2. Induction of Neuronal Damage
Excitotoxicity: After 7 days in vitro (DIV), primary neurons are exposed to 100 µM glutamate for 24 hours to induce excitotoxic cell death.
Oxidative Stress: On DIV 7, cultures are treated with 100 µM hydrogen peroxide (H₂O₂) or 1 µM rotenone for 6 hours to induce oxidative damage.
Neuroinflammation: Neurons are exposed to 100 ng/mL lipopolysaccharide (LPS) for 24 hours to simulate an inflammatory environment.
3. Assessment of Neuroprotection
Pre-treatment: Primary neurons are pre-treated with varying concentrations of Chamaejasmenin C (or control compounds) for 2 hours before the addition of the neurotoxic agent.
MTT Assay for Cell Viability: Following the neurotoxic insult, the medium is replaced with fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours. The formazan crystals are then dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm.
LDH Assay for Cytotoxicity: The amount of lactate dehydrogenase (LDH) released into the culture medium is quantified using a commercially available cytotoxicity detection kit.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis: Apoptotic cells are detected by flow cytometry or fluorescence microscopy after staining with Annexin V-FITC and propidium iodide.
Caspase-3 Activity Assay: The activity of caspase-3 is measured using a colorimetric or fluorometric assay that detects the cleavage of a specific substrate.
Measurement of Intracellular Reactive Oxygen Species (ROS): Intracellular ROS levels are determined using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).
Visualizing Molecular Pathways and Experimental Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex signaling pathways and experimental workflows.
Validation
A Comparative Analysis of Chamaejasmenin C and Sikokianin C as Cystathionine β-Synthase Inhibitors
For Immediate Release This guide provides a comparative overview of two natural biflavonoids, Chamaejasmenin C and Sikokianin C, as potential inhibitors of Cystathionine β-synthase (CBS). CBS is a critical enzyme in the...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This guide provides a comparative overview of two natural biflavonoids, Chamaejasmenin C and Sikokianin C, as potential inhibitors of Cystathionine β-synthase (CBS). CBS is a critical enzyme in the transsulfuration pathway, and its dysregulation has been implicated in various diseases, including cancer. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data and methodologies to facilitate further investigation into these compounds.
Data Presentation: Quantitative Comparison
While extensive experimental data is available for Sikokianin C as a potent CBS inhibitor, direct experimental validation of Chamaejasmenin C's activity against CBS is not extensively documented in the current literature. However, in silico molecular docking studies have been conducted on structurally related compounds from the chamaejasmenin series, such as neochamaejasmin B and isochamaejasmenin B, which suggest a potential for CBS binding. The following table summarizes the available quantitative data for Sikokianin C and highlights the need for empirical testing for Chamaejasmenin C.
Parameter
Sikokianin C
Chamaejasmenin C
IC₅₀ (CBS Inhibition)
Potent inhibition observed; specific IC₅₀ against purified CBS enzyme requires further citation.
Structurally related compounds (neochamaejasmin B, isochamaejasmenin B) predicted to form stable complexes with CBS[2]
Experimental Protocols
To ensure reproducibility and standardization of future comparative studies, the following is a detailed methodology for a typical in vitro Cystathionine β-synthase (CBS) inhibition assay, based on protocols described in the literature for screening natural product inhibitors.
In Vitro CBS Inhibition Assay using a Fluorescent Thiol Probe
This assay measures the production of a thiol-containing product resulting from CBS enzymatic activity.
Materials:
Human recombinant CBS enzyme
L-cysteine (substrate)
L-homocysteine (substrate)
Pyridoxal 5'-phosphate (PLP, cofactor)
7-diethylamino-3-(4'-maleimidophenyl)-4-methylcoumarin (CPM), a fluorescent thiol probe
HEPES buffer (50 mM, pH 7.4)
Dimethyl sulfoxide (DMSO)
Test compounds (Sikokianin C, Chamaejasmenin C)
96-well microplate
Fluorescence microplate reader
Procedure:
Preparation of Reagents:
Prepare a stock solution of human recombinant CBS enzyme in HEPES buffer.
Prepare stock solutions of L-cysteine, L-homocysteine, and PLP in HEPES buffer.
Prepare a stock solution of the CPM probe in DMSO.
Prepare serial dilutions of the test compounds (Sikokianin C and Chamaejasmenin C) in DMSO. The final concentration of DMSO in the reaction mixture should be kept below 1%.
Assay Protocol:
In a 96-well microplate, add 180 µL of a reaction mixture containing HEPES buffer, PLP, and the CPM probe.
Add 10 µL of the test compound solution at various concentrations to the wells. For the control, add 10 µL of DMSO.
Initiate the enzymatic reaction by adding 10 µL of a pre-mixed solution of L-cysteine and L-homocysteine.
Immediately place the plate in a fluorescence microplate reader.
Data Acquisition and Analysis:
Monitor the increase in fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 460 nm for a set period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
The rate of the reaction is determined from the linear portion of the fluorescence versus time curve.
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the relevant biological pathway and a generalized experimental workflow for screening CBS inhibitors.
Caption: The Transsulfuration Pathway and the inhibitory action of Sikokianin C and hypothesized action of Chamaejasmenin C on the conversion of Homocysteine to Cystathionine, catalyzed by CBS.
Caption: A generalized workflow for the high-throughput screening of potential Cystathionine β-synthase (CBS) inhibitors.
Assessing the Synergistic Potential of Chamaejasmenin C in Combination Therapies
A Comparative Guide for Researchers and Drug Development Professionals The quest for more effective and less toxic cancer therapies has led to a significant focus on combination treatments. The strategy of combining natu...
Author: BenchChem Technical Support Team. Date: November 2025
A Comparative Guide for Researchers and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a significant focus on combination treatments. The strategy of combining natural compounds with conventional chemotherapeutic agents holds immense promise for achieving synergistic effects, thereby enhancing therapeutic efficacy while potentially reducing dose-limiting side effects. This guide provides a comprehensive framework for assessing the synergistic potential of Chamaejasmenin C, a biflavonoid isolated from Stellera chamaejasme, when used in combination with other compounds. While direct experimental data on the synergistic interactions of Chamaejasmenin C is currently limited in publicly available literature, this guide will utilize a well-established experimental model of synergy assessment to illustrate the methodologies and data presentation required for such an evaluation.
For the purpose of this guide, we will present a hypothetical synergistic assessment of Chamaejasmenin C with the commonly used chemotherapeutic drug, Doxorubicin, against a human breast cancer cell line (e.g., MCF-7). This will serve as a practical template for researchers aiming to investigate the synergistic potential of Chamaejasmenin C.
Data Presentation: Quantifying Synergy
The synergistic effect of a drug combination can be quantitatively assessed using the Chou-Talalay method, which calculates the Combination Index (CI). The CI provides a quantitative measure of the interaction between two or more drugs. A CI value less than 1 indicates synergism, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism. Another important metric is the Dose Reduction Index (DRI), which quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level.
Table 1: Cytotoxicity of Single Agents on MCF-7 Cells
Compound
IC50 (µM)
Chamaejasmenin C
12.5
Doxorubicin
1.8
IC50: The concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 2: Synergistic Effect of Chamaejasmenin C and Doxorubicin Combination on MCF-7 Cells
Molar Ratio (Chamaejasmenin C : Doxorubicin)
Combination Index (CI) at IC50
Dose Reduction Index (DRI) for Chamaejasmenin C
Dose Reduction Index (DRI) for Doxorubicin
1:1
0.85
2.1
1.9
5:1
0.72
3.5
2.8
10:1
0.61
5.2
4.1
20:1
0.68
4.3
3.5
Data is representative and for illustrative purposes.
Based on the illustrative data, the combination of Chamaejasmenin C and Doxorubicin at a 10:1 molar ratio exhibited the most significant synergistic effect, with the lowest CI value of 0.61. This synergy allows for a substantial reduction in the required doses of both compounds to achieve the same level of cytotoxicity, as indicated by the high DRI values.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment of synergistic effects.
1. Cell Culture and Reagents
Cell Line: Human breast cancer cell line MCF-7.
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Compounds: Chamaejasmenin C (purity >98%) and Doxorubicin hydrochloride (purity >98%) are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
2. Cytotoxicity Assay (MTT Assay)
The anti-proliferative effects of Chamaejasmenin C and Doxorubicin, both individually and in combination, are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
Treatment: The cells are treated with various concentrations of Chamaejasmenin C, Doxorubicin, or their combination at fixed molar ratios (e.g., 1:1, 5:1, 10:1, 20:1) for 72 hours.
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 values are determined by plotting the percentage of cell viability against the drug concentration.
3. Combination Index (CI) and Dose Reduction Index (DRI) Calculation
The synergistic, additive, or antagonistic effects of the drug combination are quantified by calculating the CI using the Chou-Talalay method and the CompuSyn software.
CI Calculation: The CI is calculated based on the following equation:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that inhibit cell growth by x%, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also inhibit cell growth by x%.
DRI Calculation: The DRI is a measure of how many folds the dose of each drug in a synergistic combination can be reduced compared with the doses of the single drugs. It is calculated as:
DRI = (Dx) / (D)
Mandatory Visualizations
Experimental Workflow for Synergy Assessment
Experimental workflow for assessing drug synergy.
Hypothesized Signaling Pathway of Synergistic Action
Chamaejasmenin C and related biflavonoids have been suggested to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT and MAPK pathways. Doxorubicin is known to induce DNA damage and inhibit topoisomerase II. A synergistic interaction could arise from the simultaneous targeting of these distinct but interconnected pathways.
Hypothesized synergistic signaling pathways.
This guide provides a foundational framework for the systematic evaluation of the synergistic effects of Chamaejasmenin C with other compounds. The presented methodologies and data visualization formats are intended to facilitate clear and objective comparisons, ultimately aiding in the identification of promising combination therapies for further preclinical and clinical development. Researchers are encouraged to adapt and expand upon this framework to suit their specific research questions and experimental models.
Safety & Regulatory Compliance
Safety
Personal protective equipment for handling ChamaejasmeninC
Disclaimer: A specific Safety Data Sheet (SDS) for ChamaejasmeninC was not located in the available resources. The following guidance is based on general best practices for handling solid chemical compounds in a laborato...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: A specific Safety Data Sheet (SDS) for ChamaejasmeninC was not located in the available resources. The following guidance is based on general best practices for handling solid chemical compounds in a laboratory setting. It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with ChamaejasmeninC. The following procedures are designed to minimize exposure risk and ensure safe handling and disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to prevent exposure to ChamaejasmeninC, which is a powder solid.[1] The following table summarizes the recommended PPE for handling this compound.
PPE Category
Item
Specifications & Use
Eye and Face Protection
Safety Goggles
Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against dust particles.[1]
Skin Protection
Chemical-Resistant Gloves
Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a common choice for handling chemical powders.
Lab Coat/Coveralls
Wear a lab coat or other protective clothing to prevent skin contact.[1]
Respiratory Protection
NIOSH-Approved Respirator
Under normal use conditions with adequate ventilation, respiratory protection may not be needed.[1] However, if there is a risk of inhaling dust, a NIOSH-approved respirator is recommended.
Operational Plan for Handling ChamaejasmeninC
Adherence to a strict operational protocol is essential for the safe handling of ChamaejasmeninC.
1. Preparation and Engineering Controls:
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Ensure that an eyewash station and safety shower are readily accessible.
Clear the workspace of any unnecessary items to prevent contamination.
2. Donning Personal Protective Equipment (PPE):
Put on a lab coat or coveralls.
Don safety goggles.
Put on chemical-resistant gloves.
If a risk of dust inhalation is present, don a NIOSH-approved respirator.